molecular formula C9H10F3NO2 B1586219 N-Methylaniline trifluoroacetate CAS No. 29885-95-8

N-Methylaniline trifluoroacetate

Cat. No.: B1586219
CAS No.: 29885-95-8
M. Wt: 221.18 g/mol
InChI Key: TXXJGCVOHDSYBC-UHFFFAOYSA-N
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Description

N-Methylaniline trifluoroacetate is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl(phenyl)azanium;2,2,2-trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl(phenyl)azanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXJGCVOHDSYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184006
Record name N-Methylanilinium trifluoroacetate
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Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29885-95-8
Record name N-Methylanilinium trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29885-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylanilinium trifluoroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylanilinium trifluoroacetate
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Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-Methylaniline Trifluoroacetate

[1]

Executive Summary

N-Methylaniline trifluoroacetate (N-MATFA) is the stable ammonium salt formed from the neutralization of N-methylaniline with trifluoroacetic acid (TFA).[1][2] While often generated in situ during peptide cleavage or organic synthesis, the isolated salt (CAS 29885-95-8) serves as a critical reagent in phase-transfer catalysis and a reference standard in impurity profiling.[1] This guide provides a definitive technical breakdown of its molecular structure, synthesis, and application in high-fidelity chemical workflows.[1]

Part 1: Molecular Architecture & Stoichiometry[1]

The compound exists as an ionic pair, stabilized by hydrogen bonding between the protonated secondary amine (anilinium cation) and the trifluoroacetate anion.[1]

Fundamental Constants
PropertyValue
IUPAC Name N-methylanilinium 2,2,2-trifluoroacetate
CAS Registry Number 29885-95-8
Molecular Formula

Molecular Weight 221.18 g/mol
Exact Mass 221.0664 Da
Stoichiometry 1:1 (Base:Acid)
Structural Visualization

The following diagram illustrates the ionic interaction and the proton transfer mechanism defining the salt's structure.

Gcluster_0Reaction CoordinateBaseN-Methylaniline(C7H9N)ComplexTransition State[Proton Transfer]Base->Complex+ H+ AcceptorAcidTrifluoroacetic Acid(TFA)Acid->Complex+ H+ DonorSaltN-MethylaniliniumTrifluoroacetate(Salt)Complex->SaltIonic Bonding

Figure 1: Reaction coordinate showing the protonation of N-methylaniline by TFA to form the stable salt complex.[1]

Part 2: Physicochemical Profile[1]

Understanding the physical state of N-MATFA is crucial for handling and storage.[1] Unlike the volatile free base, the salt is a solid, facilitating precise weighing and stoichiometry.[1]

Physical Properties[1][2][3][4]
  • Appearance: White to light yellow crystalline powder.[1][2][3]

  • Melting Point: 65.0 – 68.0 °C.[1][2][3]

  • Solubility:

    • High: Water, Methanol, DMSO.[1]

    • Moderate: Dichloromethane (DCM), Chloroform.[1]

    • Low: Hexanes, Diethyl ether (often used as a precipitant).[1]

  • pKa Context:

    • The pKa of the N-methylanilinium ion is approximately 4.85.[1]

    • TFA is a strong acid (pKa ~0.23).[1]

    • Implication: The salt is stable in ambient conditions but will dissociate in highly basic aqueous environments (pH > 10).[1]

Part 3: Synthesis & Purification Protocol

While N-MATFA is commercially available, in situ generation or lab-scale synthesis is often required for fresh reagent preparation.[1]

Standardized Preparation Protocol

Objective: Synthesize 10g of high-purity this compound.

Reagents:

  • N-Methylaniline (MW 107.15, d=0.989 g/mL)[1]

  • Trifluoroacetic Acid (MW 114.02, d=1.489 g/mL)[1][4]

  • Diethyl Ether (Anhydrous)[1]

Workflow:

  • Solvation: Dissolve 4.85 g (4.90 mL, 45.2 mmol) of N-Methylaniline in 50 mL of anhydrous diethyl ether in a round-bottom flask cooled to 0°C (ice bath).

  • Acidification: Dropwise add 5.16 g (3.46 mL, 45.2 mmol) of Trifluoroacetic acid over 10 minutes. Note: Reaction is exothermic.[1]

  • Precipitation: The salt may precipitate immediately.[1] If not, reduce solvent volume by rotary evaporation until turbidity is observed, then cool to -20°C.[1]

  • Filtration: Filter the resulting white crystals under vacuum.

  • Washing: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted traces.
    
  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Yield Calculation:

  • Theoretical Yield:

    
    .[1]
    

Part 4: Advanced Applications in R&D

Phase Transfer Catalysis

N-MATFA acts as a phase transfer catalyst in heterogeneous reactions.[1] The lipophilic phenyl ring allows the cation to solubilize in organic phases, while the trifluoroacetate anion can exchange with other nucleophiles.[1]

Peptide Synthesis & Analytics

In Solid Phase Peptide Synthesis (SPPS), TFA is the standard cleavage reagent.[1][5]

  • Scavenger Role: N-methylaniline is sometimes used to scavenge electrophilic species.[1]

  • Impurity Profiling: N-MATFA is a common "TFA salt" impurity found in peptides cleaved from resins.[1] Its identification is critical in HPLC method development.

    • Detection: It elutes as a distinct peak in Reverse Phase HPLC (C18 column) and can be identified by its UV absorbance at 254 nm (aromatic ring).[1]

Analytical Characterization Logic

To verify the identity of the synthesized salt, use the following spectral markers:

  • 1H NMR (DMSO-d6):

    • 
       2.9-3.0 ppm (Singlet, 3H, N-CH3 ).[1]
      
    • 
       7.0-7.5 ppm (Multiplet, 5H, Ar-H ).[1]
      
    • 
       9.0-11.0 ppm (Broad Singlet, 2H, NH2+ ).[1] Shift varies with concentration.
      
  • 19F NMR:

    • 
       -74 to -76 ppm (Singlet, 3F, CF3 ).[1] Diagnostic for the trifluoroacetate counterion.
      

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11806238, N-methylaniline 2,2,2-trifluoroacetate.[1] Retrieved from [Link][1]

N-Methylanilinium Trifluoroacetate (CAS 29885-95-8): Advanced Safety Data and Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methylaniline trifluoroacetate (NMA-TFA), also referred to as N-methylanilinium trifluoroacetate, is an essential organic salt utilized extensively in pharmaceutical development, nucleic acid chemistry, and advanced organic synthesis[1],. While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by research scientists. This whitepaper bridges that gap, offering an in-depth analysis of NMA-TFA's physicochemical properties, the causality behind its toxicological profile, and validated protocols for its safe integration into synthetic workflows.

Physicochemical Properties & Hazard Classification

Understanding the physical properties of NMA-TFA is critical for predicting its behavior in both synthetic environments and biological systems. Its unique trifluoroacetate moiety provides enhanced solubility in organic solvents, making it ideal for reactions requiring a non-polar environment[1].

Quantitative Data Summary
PropertyValue
Chemical Name N-Methylanilinium trifluoroacetate
CAS Number 29885-95-8[2]
Molecular Formula C9H10F3NO2 (C7H9N · C2HF3O2)[2],[3]
Molecular Weight 221.18 g/mol [2],[3]
Appearance White to light gray/yellow powder or crystal
Melting Point 65.0 - 68.0 °C
Solubility Highly soluble in organic solvents[1]
Primary Hazards (GHS) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled),

Data aggregated from authoritative supplier specifications including and .

Mechanistic Toxicology & Safety Rationale

To handle NMA-TFA safely, scientists must understand why it is toxic. While some regional safety documents may not flag it under specific OSHA HNOC classifications[4], authoritative suppliers strictly classify NMA-TFA as harmful via ingestion, inhalation, and dermal contact,. The hazard profile of this compound is dictated by its constituent ions upon dissociation in physiological environments.

Mechanism of Toxicity

When inhaled as a dust or absorbed through the skin, NMA-TFA dissolves in physiological fluids, dissociating into N-methylaniline and trifluoroacetate.

  • N-Methylaniline Toxicity: As an aromatic amine, N-methylaniline undergoes hepatic metabolism to form reactive intermediates. These intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and central nervous system depression.

  • Trifluoroacetate (TFA) Corrosivity: The trifluoroacetate counterion, derived from a strong organic acid, can disrupt lipid bilayers and denature cellular proteins upon contact, driving skin and severe eye irritation classifications[5].

Self-Validating Safety Protocols

Because of these mechanistic hazards, standard laboratory PPE is insufficient without rigorous procedural validation.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the reagent, verify that the fume hood maintains a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of aerosolized crystalline dust[4], directly mitigating the methemoglobinemia risk.

  • PPE Selection: Don nitrile gloves to prevent dermal absorption of the lipophilic N-methylaniline moiety[4]. Wear tightly fitting chemical safety goggles to protect against TFA-induced corneal damage[4].

  • Spill Response (Self-Validating): In the event of a spill, do not use water initially, as this facilitates the dissolution and spread of the salt.

    • Step A: Carefully sweep the solid using a static-free brush to avoid dust generation[4].

    • Step B: Transfer to a hazardous waste container for disposal at an approved plant.

    • Step C: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual trifluoroacetic acid. Validation: Confirm the neutralization by testing the surface moisture with pH paper (targeting pH 7.0-7.5) before final water rinsing.

Synthetic Utility & Experimental Workflows

Beyond its hazard profile, NMA-TFA is highly valued as a phase transfer catalyst[1], an α-methylating agent for ketones[3], and a coupling activator in nucleic acid synthesis.

Step-by-Step Protocol: NMA-TFA Mediated Coupling Activation

The following methodology outlines the use of NMA-TFA as a coupling activator in organic synthesis, explaining the causality behind each step.

  • Preparation of the Reaction Matrix: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the substrate (e.g., a carboxylic acid or nucleotide precursor) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 to 0.2 equivalents of NMA-TFA. Causality: The high solubility of the trifluoroacetate salt ensures immediate homogeneous dispersion in the non-polar solvent[1].

  • Reagent Introduction: Slowly add the coupling agent dropwise at 0 °C. Causality: The N-methylanilinium ion acts as a mild proton donor, activating the coupling agent without causing premature degradation of sensitive substrates.

  • Reaction Monitoring (Self-Validating): Stir the mixture at room temperature. Validation: Monitor progression via TLC or LC-MS until the starting material is completely consumed. The phase-transfer properties of NMA-TFA accelerate the reaction rate compared to uncatalyzed controls[1].

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Causality: The basic aqueous phase neutralizes and extracts the TFA into the aqueous layer, while the N-methylaniline partitions into the organic layer. This requires subsequent acidic washes (e.g., 1M HCl) for complete removal of the amine from the target Active Pharmaceutical Ingredient (API).

Workflow Visualization

The following diagram illustrates the logical relationship between the safety protocols, synthetic application, and waste management of NMA-TFA.

NMATFA_Workflow Start NMA-TFA (Solid) CAS: 29885-95-8 PPE Safety Protocol Fume Hood & N95/P100 Start->PPE Handling Dissolution Dissolution in Anhydrous Solvent Start->Dissolution Synthetic Use Spill Spill Response Dry Sweep & Alkaline Wash PPE->Spill If spilled Waste Hazardous Waste Disposal Spill->Waste Containment Catalysis Coupling Activation / Phase Transfer Dissolution->Catalysis Reactant Addition Product Target API / Complex Molecule Catalysis->Product Reaction Completion Product->Waste Byproduct Extraction

Workflow detailing NMA-TFA safety handling, synthetic application, and waste management.

Conclusion

N-Methylanilinium trifluoroacetate is a powerful reagent that demands rigorous respect for its chemical properties. By understanding the mechanistic basis of its toxicity—specifically the methemoglobinemia risk of the aniline moiety and the corrosivity of the TFA counterion—researchers can design inherently safer experimental setups. When handled with appropriate engineering controls and validated protocols, NMA-TFA serves as an irreplaceable catalyst and activator in the modern drug development pipeline[1],.

References

Sources

Executive Summary: The Dual Nature of TAMA in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hygroscopic Properties of N-Methylaniline Trifluoroacetate (TAMA)

This compound (CAS: 29885-95-8), commonly referred to as N-Methylanilinium trifluoroacetate or TAMA, is a versatile organic salt utilized extensively as a phase transfer catalyst and a weak acid promoter in complex organic syntheses[1]. While its unique trifluoroacetate moiety enhances solubility in non-polar organic solvents, TAMA possesses a fundamental physicochemical liability: profound hygroscopicity[2].

For researchers in pharmaceutical development and oligonucleotide synthesis, understanding and mitigating the hygroscopic nature of TAMA is not merely a matter of storage—it is the defining factor between a high-yield reaction and a catastrophic synthetic failure. This whitepaper deconstructs the mechanistic basis of TAMA's moisture absorption, its deleterious effects on moisture-sensitive workflows, and the self-validating protocols required to harness it effectively.

The Physicochemical Mechanics of Hygroscopicity

The hygroscopic behavior of TAMA is an intrinsic consequence of its molecular architecture. The salt is composed of an N-methylanilinium cation and a trifluoroacetate (TFA) anion.

The TFA anion is the conjugate base of a strong acid. The three highly electronegative fluorine atoms exert a powerful inductive pull, creating a strong molecular dipole[3]. Concurrently, the exposed carboxylate oxygen atoms serve as highly active hydrogen-bond acceptors. When exposed to ambient air, the hydration energy of the salt rapidly overcomes its relatively weak crystal lattice energy, driving the spontaneous absorption of atmospheric water molecules[4].

Because TAMA has an unusually low melting point for a salt, absorbed moisture can quickly lead to deliquescence, transforming the off-white solid into a sticky, unworkable mass.

Table 1: Physicochemical Profile of this compound

PropertyValueMechanistic Implication
Chemical Formula C₉H₁₀F₃NO₂Bulky organic groups provide organic solvent solubility.
Molecular Weight 221.18 g/mol Standardized for stoichiometric calculations.
Melting Point 65-66 °C[5]Critical: Precludes high-temperature thermal drying.
Physical State Off-white to grey solid[2]High surface area accelerates moisture absorption.
Hygroscopicity Highly Hygroscopic[2]Mandates inert-atmosphere handling and storage.

The Hydrolysis Paradigm in Phosphoramidite Coupling

The most severe consequence of TAMA's hygroscopicity is observed in solid-phase oligonucleotide synthesis. TAMA is historically employed as a weak acid promoter to activate phosphoramidite monomers[6].

The Causality of Yield Loss: In an ideal, anhydrous environment, TAMA protonates the diisopropylamino leaving group of the phosphoramidite, generating a highly reactive intermediate that is subsequently attacked by the 5'-OH of the target nucleoside. However, if TAMA has absorbed atmospheric moisture, it introduces H₂O directly into the reaction microenvironment.

Water is a highly effective competing nucleophile. It rapidly attacks the activated phosphoramidite intermediate, hydrolyzing it into an unreactive H-phosphonate dead-end product. Historical empirical data demonstrates that moisture introduced by TAMA can cause coupling yields to plummet to an unviable 40-60%[7].

Fig 1. TAMA-mediated phosphoramidite activation and the competing moisture-driven hydrolysis pathway.

Table 2: Comparative Efficacy of Oligonucleotide Promoters

PromoterHygroscopicityTypical Coupling YieldPrimary Drawback
1H-Tetrazole Low>98%Explosive hazard; low solubility in acetonitrile.
N-Methylanilinium TFA High 40-60% (if wet) [7]Severe moisture-induced hydrolysis.
4,5-Dicyanoimidazole (DCI) Low>99%High commercial cost.
Pyridinium Trifluoroacetate HighVariableRequires strict anhydrous storage.

Self-Validating Protocols for Anhydrous Control

Because TAMA melts at 65-66 °C[5], standard oven-drying techniques are fundamentally flawed; heating will melt the salt, reducing its surface area and permanently trapping moisture within a fused mass. To utilize TAMA successfully, researchers must implement a self-validating, room-temperature desiccation workflow.

Step-by-Step Methodology: Anhydrous Preparation of TAMA

Step 1: Primary High-Vacuum Desiccation

  • Action: Transfer the commercial TAMA solid into a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus Pentoxide, P₂O₅). Apply a high vacuum (<0.1 mbar) for 24 to 48 hours at ambient room temperature (20-25 °C).

  • Causality: High vacuum lowers the vapor pressure of water, driving it out of the crystal lattice without requiring thermal energy that would melt the compound.

Step 2: Inert Atmosphere Transfer

  • Action: Backfill the desiccator with ultra-pure Argon gas. Transfer the desiccator to a glovebox maintaining an Argon atmosphere (<1 ppm H₂O).

  • Causality: Argon is heavier than ambient air and nitrogen, providing a superior protective blanket over the highly hygroscopic solid during physical manipulation.

Step 3: Dissolution and Scavenging

  • Action: Dissolve the dried TAMA in anhydrous acetonitrile (pre-dried to <10 ppm H₂O). Add activated 3Å molecular sieves directly to the solution vial.

  • Causality: Molecular sieves act as a continuous moisture scavenger, capturing any trace water introduced during solvent addition or subsequent septa punctures.

Step 4: Karl Fischer Titration (The Self-Validation Gate)

  • Action: Extract a 1 mL aliquot of the TAMA solution using a gas-tight syringe. Inject the sample into a Coulometric Karl Fischer titrator.

  • Causality: Gravimetric analysis cannot detect ppm-level moisture. Karl Fischer titration provides an absolute, electrochemical validation of the system. The moisture content must register below 50 ppm. If the reading exceeds 50 ppm, the solution must be rejected and re-exposed to fresh molecular sieves.

Fig 2. Self-validating anhydrous preparation workflow for hygroscopic TAMA salts.

Conclusion

This compound remains a potent tool in the arsenal of organic and oligonucleotide chemists, offering excellent phase-transfer capabilities and tunable acidity. However, its extreme hygroscopicity is a critical variable that dictates experimental success. By understanding the physicochemical drivers of its moisture absorption—and by replacing assumptions with self-validating analytical gates like Karl Fischer titration—researchers can completely neutralize the hydrolysis paradigm and achieve optimal synthetic yields.

References

  • Sigma-Aldrich (Merck). This compound Product Specifications.
  • Chem-Impex. N-Methylanilinium trifluoroacetate Applications.
  • Thermo Fisher Scientific. Safety Data Sheet: N-Methylanilinium trifluoroacetate.
  • Zenodo. Tetrahedron Report Number 309: Oligonucleotide Synthesis Yields.
  • ResearchGate. Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method.
  • Faraday Discussions (RSC Publishing). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
  • Kangmei Chemical. Trifluoroacetic Acid (TFA) Properties and Precursors.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-Methylanilinium trifluoroacetate (N-MATFA) is a critical organic salt utilized primarily as a coupling activator in nucleic acid synthesis and a buffering reagent in organocatalysis .[1] Unlike simple inorganic salts, N-MATFA provides a lipophilic counter-ion source that modulates the solubility and reactivity of intermediates in non-polar organic media.

While commercially available, in-house synthesis is often required to ensure the absence of water (hygroscopicity management) and to prevent the oxidative degradation common in aged commercial samples of N-methylaniline. This protocol details a self-validating, high-yield precipitation method designed to produce analytical-grade N-MATFA (>99% purity).[1]

Key Physicochemical Properties
PropertyValueSignificance
Molecular Weight 221.18 g/mol Stoichiometric calculations
Melting Point 65.0 – 68.0 °CPrimary purity indicator (Sharp range = pure)
Appearance White crystalline powderYellowing indicates amine oxidation
Solubility Soluble in Water, DCM, CHCl

Insoluble in Et

O/Hexanes (Basis of purification)
Storage 2–8 °C, DesiccatedHighly Hygroscopic

Safety & Hazard Analysis (Critical)

WARNING: This synthesis involves Trifluoroacetic Acid (TFA) and N-Methylaniline .[1][2] Both require strict engineering controls.[3]

  • N-Methylaniline (CAS 100-61-8):

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[1][3] Methaemoglobin forming agent.[3]

    • Target Organs: Blood, Kidneys, Liver.[1][3]

  • Trifluoroacetic Acid (CAS 76-05-1):

    • Corrosive: Causes severe skin burns and eye damage.[3] Highly volatile; inhalation of mist causes severe respiratory tract damage.[1][3]

Engineering Controls:

  • Perform all operations in a fume hood .

  • Wear butyl rubber gloves (Nitrile offers poor protection against TFA).[1][3]

  • Quench mechanism: Have saturated NaHCO

    
     solution ready for acid spills.[1][3]
    

Reaction Mechanism & Logic

The synthesis is a Brønsted acid-base neutralization. The driving force is the formation of the ammonium salt. The reaction is exothermic .[1][4]

Strategic Solvent Choice: We utilize Diethyl Ether (Et


O)  or Methyl tert-butyl ether (MTBE)  as the reaction solvent.[1]
  • Why? N-methylaniline and TFA are soluble in ether, but the resulting salt (N-MATFA) is insoluble .[1]

  • Result: The product precipitates immediately upon formation, driving the equilibrium forward and allowing for purification via simple filtration, avoiding high-temperature evaporation that could degrade the salt.

ReactionPathway NMA N-Methylaniline (Liquid, Toxic) Reaction Protonation (Exothermic) NMA->Reaction TFA Trifluoroacetic Acid (Liquid, Corrosive) TFA->Reaction Precipitation Precipitation in Et2O (Purification Step) Reaction->Precipitation Solvent Exclusion Product N-Methylanilinium Trifluoroacetate (White Solid, mp 65-68°C) Precipitation->Product Filtration

Figure 1: Reaction pathway leveraging solvent polarity for auto-purification.[1]

Experimental Protocol

Scale: 50 mmol (approx. 11 g theoretical yield) Time: 2 Hours

Reagents
  • N-Methylaniline: 5.36 g (5.42 mL, 50 mmol).[1][3] Note: Distill if yellow/brown.

  • Trifluoroacetic Acid (TFA): 5.70 g (3.85 mL, 50 mmol).[1][3]

  • Diethyl Ether (Anhydrous): 100 mL.

Step-by-Step Procedure
Phase 1: Setup & Solvation[3]
  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with Nitrogen or Argon to exclude atmospheric moisture.[3]

  • Add 5.42 mL of N-Methylaniline and 50 mL of anhydrous Diethyl Ether to the RBF.

  • Cool the solution to 0 °C using an ice/water bath. Cooling controls the exotherm and maximizes precipitation.

Phase 2: Acid Addition (The Critical Step)
  • Dilute 3.85 mL of TFA in 20 mL of Diethyl Ether in the addition funnel.

  • Dropwise Addition: Add the TFA solution to the stirring amine solution over 20–30 minutes.

    • Observation: A white precipitate should form immediately upon contact.[3]

    • Control: If the solvent boils, slow the addition.

Phase 3: Maturation & Isolation[3]
  • Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 30 minutes. This ensures complete reaction of trapped amine.[3]

  • Filtration: Filter the white solid using a sintered glass funnel (frit) or Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 20 mL of cold Diethyl Ether . This removes unreacted starting materials (both are ether-soluble).

Phase 4: Drying[3]
  • Transfer the solid to a vacuum desiccator (over P

    
    O
    
    
    
    or KOH pellets).
  • Dry under high vacuum (0.1 mmHg) for 4 hours.

    • Caution: Do not heat above 40 °C during drying to prevent sublimation or degradation.[1][3]

Quality Control & Characterization

A successful synthesis must meet the following criteria.

TestExpected ResultInterpretation
Melting Point 65.0 – 68.0 °C < 64 °C indicates wetness or excess acid.
Appearance White powderYellow/Pink tint = Amine oxidation.

H NMR
(DMSO-d

)

~3.0-3.3 (s, 3H, N-Me)

~7.3-7.5 (m, 5H, Ar-H)
Check for absence of ether peak (

1.1, 3.4).[3]

F NMR

-74 to -76 ppm (s)
Confirms Trifluoroacetate anion.[1]
Troubleshooting Guide
  • Problem: Product is an oil, not a solid.

    • Cause: Solvent was too polar (e.g., DCM used without hexane) or temperature too high.[1][3]

    • Solution: Scratch the flask wall with a glass rod to induce nucleation, or cool to -20 °C. Add Hexane to force precipitation.

  • Problem: Product turns pink upon storage.

    • Cause: Oxidation of trace free amine.

    • Solution: Recrystallize from minimal hot Isopropanol/Hexane or ensure storage is strictly dark and cold.[1][3]

References

  • PubChem. N-methylaniline 2,2,2-trifluoroacetate (Compound Summary). National Library of Medicine.[1] [Link][1][3]

Sources

preparation of N-Methylaniline trifluoroacetate from N-methylaniline

[1]

Executive Summary

This guide details the preparation of N-Methylanilinium trifluoroacetate (N-MATFA) via the direct neutralization of N-methylaniline with trifluoroacetic acid (TFA). While conceptually simple, the synthesis requires strict thermal control and solvent selection to isolate the product as a high-purity crystalline solid (MP: 65–68 °C) rather than a hygroscopic oil.

Key Applications:

  • Phase Transfer Catalysis: Used to enhance reaction rates in non-polar media due to the lipophilic nature of the trifluoroacetate anion.

  • Analytical Standards: Reference material for HPLC/GC analysis of amine contaminants.

  • Organic Synthesis: Reagent for

    
    -methylation of ketones and intermediate in peptide coupling workflows.
    

Theoretical Basis & Reaction Mechanism

The formation of N-Methylanilinium trifluoroacetate is a highly exothermic Brønsted acid-base neutralization. The driving force is the proton transfer from the strong organic acid (TFA, pKa


Reaction Scheme

Critical Considerations:

  • Stoichiometry: A strict 1:1 molar ratio is ideal. Excess TFA is difficult to remove from the solid salt without inducing hygroscopicity.

  • Thermodynamics: The exotherm can degrade the amine or cause solvent boiling; temperature control (

    
    ) is mandatory.
    
  • Phase Behavior: The salt has a relatively low melting point (65–68 °C). If the reaction temperature exceeds this, the product will "oil out" (form a liquid phase) rather than crystallize, trapping impurities.

Mechanistic Pathway (DOT Visualization)

ReactionMechanismReactantsReactants(N-Methylaniline + TFA)TransitionProton Transfer(Exothermic)Reactants->Transition Mixing (0°C)IonPairIon Pair Formation[Ph-NH2(Me)]+ [TFA]-Transition->IonPair Fast EquilibriumProductCrystalline Salt(N-MATFA)IonPair->Product Precipitation(in Ether/MTBE)

Figure 1: Mechanistic pathway from neutral precursors to the ionic solid.

Safety & Materials

Reagents
ReagentCASMW ( g/mol )PropertiesHazards
N-Methylaniline 100-61-8107.15Yellow liquidToxic, absorbable through skin.[1]
Trifluoroacetic Acid (TFA) 76-05-1114.02Colorless liquidCorrosive, causes severe burns, volatile.
Diethyl Ether (or MTBE)60-29-774.12SolventExtremely flammable, peroxide former.
Equipment
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) with nitrogen inlet.

  • Temperature Control: Ice/Water bath (

    
    ).
    
  • Addition: Pressure-equalizing addition funnel or glass syringe.

  • Filtration: Sintered glass funnel (Porosity 3 or 4) or Buchner funnel.

  • Drying: Vacuum desiccator with

    
     or KOH pellets.
    

Experimental Protocol: Precipitation Method (Recommended)

This method utilizes the solubility difference between the reactants (soluble in ether) and the salt product (insoluble in ether) to drive spontaneous crystallization.

Step-by-Step Methodology

1. Preparation of Amine Solution

  • In a fume hood, charge an oven-dried 100 mL RBF with a magnetic stir bar.

  • Add N-methylaniline (1.07 g, 10 mmol) .

  • Dissolve in 20 mL of anhydrous Diethyl Ether (or MTBE).

  • Note: Do not use alcohols or water, as they will solubilize the salt.

2. Thermal Equilibration

  • Place the RBF in an ice/water bath.[2]

  • Allow the solution to cool to

    
     while stirring under a gentle stream of nitrogen.
    

3. Controlled Acid Addition

  • Measure Trifluoroacetic acid (1.14 g, ~0.77 mL, 10 mmol) into a syringe.

  • Add the TFA dropwise over 10–15 minutes.

  • Observation: White precipitate should form immediately upon contact.

  • Caution: Rapid addition will generate heat, potentially causing the ether to boil or the salt to melt into an oil.

4. Crystallization & Aging

  • Once addition is complete, remove the ice bath.[2]

  • Allow the slurry to stir at room temperature for 30 minutes to ensure complete reaction and crystal growth.

5. Isolation

  • Filter the white solid using a sintered glass funnel under vacuum.

  • Wash: Rinse the filter cake with

    
     of cold (
    
    
    ) diethyl ether to remove unreacted amine or TFA.

6. Drying

  • Transfer the solid to a vacuum desiccator.

  • Dry under high vacuum (0.1 mmHg) for 4 hours.

  • Note: TFA salts are hygroscopic. Store in a tightly sealed container, preferably in a desiccator.

Experimental Workflow Diagram

WorkflowStartStart: Dissolve N-Methylanilinein Anhydrous EtherCoolCool to 0°C(Ice Bath)Start->CoolAddAcidAdd TFA Dropwise(Control Exotherm)Cool->AddAcidCheckPrecipitate Formed?AddAcid->CheckFilterVacuum Filtration(Wash with Cold Ether)Check->FilterYes (Solid)EvapEvaporate Solvent(If Oiled Out)Check->EvapNo (Oil/Clear)FinalDry in Desiccator(Final Product)Filter->FinalTriturateTriturate with Hexanesto Induce SolidificationEvap->TriturateTriturate->Filter

Figure 2: Decision tree for the synthesis and isolation of N-MATFA.

Characterization & Quality Control

To ensure the protocol was successful, validate the product against these specifications.

ParameterSpecificationMethod/Notes
Appearance White crystalline powderIf yellow/brown, oxidation has occurred.
Melting Point 65 – 68 °C Sharp range indicates high purity.[3] Broad range (<60°C) indicates retained solvent or excess TFA.
Solubility Soluble in Water, Methanol, DCMInsoluble in Ether, Hexanes.

H NMR
Downfield shift of N-MeThe N-methyl singlet, typically ~2.8 ppm in free base, shifts to ~3.0–3.2 ppm in the salt.

F NMR
Singlet at ~ -76.5 ppmCharacteristic of the trifluoroacetate anion.
Troubleshooting "Oiling Out"

If the product forms a viscous oil at the bottom of the flask instead of a white powder:

  • Cause: Reaction was too hot (exceeded 65°C) or impurities depressed the melting point.

  • Remedy:

    • Decant the supernatant ether.

    • Add fresh Pentane or Hexane .

    • Scratch the side of the flask with a glass rod while cooling in an ice bath to induce nucleation.

    • Once solidified, filter immediately.

References

  • PubChem. (n.d.).[4] N-methylaniline 2,2,2-trifluoroacetate (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Spitzer, W. A., et al. (1988). Trifluoroacetylation of amines.[3][2][4][5][6] Organic Syntheses, Coll.[6] Vol. 6, p. 1004.[6] (General reference for amine-TFA chemistry). [Link]

using N-Methylaniline trifluoroacetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Global Phosphorylation of Peptides using N-Methylaniline Trifluoroacetate (NMA[1][2]·TFA)

Executive Summary

This compound (NMA[2][3]·TFA) is a specialized reagent utilized in advanced peptide synthesis, specifically as a proton source and activator for phosphoramidite-mediated phosphorylation.[1][2] While standard solid-phase peptide synthesis (SPPS) focuses on amide bond formation, the introduction of post-translational modifications (PTMs) like phosphorylation requires orthogonal chemistries.[1][2]

NMA·TFA serves as a superior alternative to 1H-Tetrazole in the "Global Phosphorylation" strategy.[1][2] Its primary function is to protonate the diisopropylamino group of phosphoramidite reagents, generating a reactive intermediate that couples efficiently with the hydroxyl groups of Serine, Threonine, or Tyrosine residues on the resin-bound peptide.[1][2] This guide details the mechanistic rationale, operational protocol, and safety considerations for integrating NMA·TFA into high-throughput phosphopeptide synthesis.[1][2]

Mechanistic Insight: Why NMA·TFA?

In phosphoramidite chemistry, the phosphorus atom is protected by bulky groups (e.g., benzyl, cyanoethyl) and an amine leaving group (usually diisopropylamine).[2] To facilitate coupling with a peptide hydroxyl group, this amine must be protonated by a mild acid activator.[2]

  • The Challenger (Tetrazole): Historically, 1H-Tetrazole is the standard activator.[1][2] However, it presents safety risks (explosive in crystalline form) and solubility issues in Dimethylformamide (DMF), the primary solvent for SPPS.[2]

  • The Solution (NMA[1][2]·TFA): this compound is a stable, crystalline salt with high solubility in DMF.[1][2] Its conjugate acid (N-methylanilinium) has a pKa (~4.[2]8) comparable to tetrazole (pKa ~4.9), providing the precise acidity required to activate the phosphoramidite without prematurely removing acid-labile protecting groups (like Trt or Mmt) or damaging the peptide backbone.[1][2]

Activation Pathway
  • Protonation: The N-methylanilinium cation transfers a proton to the diisopropylamino nitrogen of the phosphoramidite.[1]

  • Elimination: Diisopropylamine is displaced, generating a highly reactive phosphorochloridite-like intermediate (or tetrazolide-equivalent reactive species).[2]

  • Coupling: The hydroxyl group of the resin-bound peptide attacks the activated phosphorus, forming a phosphite triester.[2]

  • Oxidation: The unstable P(III) phosphite is oxidized to a stable P(V) phosphate triester using tert-Butyl Hydroperoxide (t-BuOOH).[2]

Experimental Workflow

The following protocol describes the Global Phosphorylation of a resin-bound peptide. This method is preferred over using pre-phosphorylated building blocks for long peptides to minimize steric hindrance and β-elimination during chain assembly.[1][2]

Workflow Visualization

GlobalPhosphorylation Start Resin-Bound Peptide (Side Chains Protected) SelDeprotect Selective Deprotection (Remove Trt/Mmt from Ser/Thr/Tyr) Start->SelDeprotect 1% TFA/DCM Activation Activation Add Phosphoramidite + NMA·TFA SelDeprotect->Activation Wash & Dry Resin Coupling Coupling Reaction (Formation of Phosphite Triester) Activation->Coupling In DMF, 30-60 min Oxidation Oxidation (t-BuOOH treatment -> Phosphate) Coupling->Oxidation Convert P(III) to P(V) Cleavage Final Cleavage (TFA/Scavengers) Oxidation->Cleavage Global Deprotection

Caption: Step-by-step workflow for Global Phosphorylation using NMA·TFA as the activator.

Materials & Reagents
ComponentSpecificationFunction
Activator This compound (NMA[1][2][3]·TFA) Proton source for activation.[2]
Phosphitylating Agent Dibenzyl N,N-diisopropylphosphoramiditeIntroduces the phosphorus group.[1][2]
Oxidant tert-Butyl hydroperoxide (t-BuOOH)Oxidizes phosphite to phosphate.[1][2]
Solvent Anhydrous DMFReaction medium (must be dry).[1][2]
Resin Rink Amide or Wang ResinSolid support.[1]
Detailed Protocol

Step 1: Peptide Assembly & Selective Deprotection [1]

  • Synthesize the peptide using standard Fmoc SPPS.[1]

  • Use Trityl (Trt) or Monomethoxytrityl (Mmt) protection for the Ser/Thr/Tyr residue targeted for phosphorylation.[2]

  • Remove the Trt/Mmt group selectively by washing the resin with 1% TFA in DCM (10 x 2 min).[1][2] Note: Standard side chains (Boc, tBu, Pbf) remain stable under these mild conditions.[2]

  • Neutralize the resin with 5% DIPEA/DCM and wash thoroughly with DMF and DCM.[1]

  • Critical: Dry the resin under high vacuum for 1 hour. Moisture kills the phosphoramidite reaction.

Step 2: Phosphitylation (The NMA[2]·TFA Step)

  • Preparation: In a dry vial, dissolve Dibenzyl N,N-diisopropylphosphoramidite (10 equivalents relative to resin loading) and NMA·TFA (20 equivalents) in anhydrous DMF.

    • Note: Using a 2-fold molar excess of NMA·TFA relative to the phosphoramidite ensures rapid activation.[2]

  • Reaction: Add the solution to the dried resin.[1][4] Shake or vortex at room temperature for 45–60 minutes .

  • Wash: Filter the resin and wash with dry DMF (3x) and DCM (3x).[2]

Step 3: Oxidation

  • Treat the resin with 5 M t-BuOOH in decane (diluted in DCM/DMF) for 30 minutes .

  • This converts the unstable phosphite triester (P-OR) into the stable phosphate triester (O=P-OR).[2]

  • Wash the resin thoroughly with DMF, DCM, and Methanol.[1][2]

Step 4: Final Cleavage

  • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).[2][4]

  • The high concentration of TFA removes the Benzyl (Bzl) protecting groups from the phosphate and cleaves the peptide from the resin.[2]

  • Precipitate in cold diethyl ether and analyze via HPLC/MS.

Comparative Analysis: NMA·TFA vs. Tetrazole

The following table highlights why NMA·TFA is preferred for peptide applications in DMF.[1]

Feature1H-TetrazoleThis compound (NMA[1][2][3][5]·TFA)
Physical State Crystalline solid (Sublimable)Crystalline Salt
Safety Profile Explosive hazard (Class 1.1 potential)Corrosive/Irritant (Non-explosive)
Solubility in DMF Moderate (often requires MeCN)Excellent
Acidity (pKa) ~4.9~4.85 (Ideal match)
Hygroscopicity HighLow to Moderate
Reaction Kinetics FastFast (Comparable)

Troubleshooting & Optimization

  • Incomplete Phosphorylation:

    • Cause: Moisture in the solvent or resin.[1]

    • Solution: Ensure resin is dried under vacuum for >1 hour. Use commercial anhydrous DMF. Increase NMA·TFA concentration to 30 eq.[1]

  • Side Reactions (Acidolysis):

    • Cause: Exposure to NMA[2]·TFA for too long (>2 hours) may prematurely cleave very sensitive groups.[2]

    • Solution: Limit coupling time to 60 minutes.

  • Oxidation Failure:

    • Cause: Old t-BuOOH.[2]

    • Solution: Use fresh oxidant or alternative Iodine/Water/Pyridine oxidation (though Iodine is less preferred on solid phase due to side reactions with Trp/Met).[2]

References

  • Perich, J. W. (2017).[2] Synthesis of Phosphopeptides using Modern Chemical Approaches. In Phospho-Amino Acids: Methods and Protocols. Humana Press.[6] Link

  • Wiegand, P., et al. (2025).[2] Supporting Information: Synthesis of soluble peptides and library screening. Amazon AWS.[1] Link (See Page S6 for specific NMA·TFA reagent usage).

  • Lee, H., et al. (2019).[2] Effects on Polo-like Kinase 1 Polo-box Domain Binding Affinities of Peptides. PMC. Link (Describes use of NMA·TFA in solution phase phosphoramidite coupling).

  • Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Link[2]

Sources

Application Note: High-Purity Synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the controlled synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA) , a critical reagent used as a phase transfer catalyst, an


-methylating agent for ketones, and a buffer component in specialized chromatography.

While the formation of a salt from a base (N-methylaniline) and an acid (trifluoroacetic acid) appears trivial, the specific physicochemical properties of N-MATFA—specifically its hygroscopicity and tendency to "oil out" rather than crystallize if impurities are present—require a rigorous protocol. This guide prioritizes the isolation of a free-flowing, stoichiometric crystalline solid suitable for sensitive catalytic cycles.

Key Chemical Properties
PropertySpecification
Chemical Name N-Methylanilinium trifluoroacetate
CAS Number 29885-95-8
Molecular Weight 221.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 65–68 °C (Lit.)[1][2]
Solubility Soluble in THF, DCM, Water; Insoluble in Et₂O, Pentane
Storage 2–8 °C, Desiccated (Hygroscopic)

Reaction Chemistry & Mechanism

The reaction is a Brønsted acid-base neutralization. N-methylaniline (a secondary amine) accepts a proton from Trifluoroacetic acid (TFA).

Key Mechanistic Insight: The reaction is highly exothermic. Uncontrolled addition of TFA can lead to local overheating, causing oxidation of the N-methylaniline (indicated by a color change from clear/yellow to dark red/brown). The choice of Diethyl Ether (Et₂O) as the solvent is critical: the reagents are soluble in Et₂O, but the resulting salt is insoluble, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Reaction Pathway Diagram

ReactionPathway Reactants Reactants N-Methylaniline (Liquid) + TFA (Liquid) Intermediate Proton Transfer (Exothermic) Reactants->Intermediate Mixing (0°C) Product Product N-Methylanilinium Trifluoroacetate (Crystalline Solid) Intermediate->Product Ionic Bonding Precipitation in Et2O

Figure 1: Reaction pathway for the formation of N-MATFA salt.

Experimental Protocol

Reagents and Equipment
  • N-Methylaniline: >98% purity.[1][3][4][5] Note: If the starting material is dark brown, distill under reduced pressure before use to remove oxidation products.

  • Trifluoroacetic Acid (TFA): >99%, anhydrous.

  • Solvent: Anhydrous Diethyl Ether (Et₂O). Alternative: MTBE (Methyl tert-butyl ether) if peroxides are a safety concern, though yield may vary.

  • Wash Solvent: n-Pentane or n-Hexane (Dry).

  • Equipment: 3-neck round-bottom flask, pressure-equalizing addition funnel, nitrogen/argon line, ice-water bath, vacuum filtration setup (sintered glass funnel).

Step-by-Step Synthesis Procedure

Safety Warning: TFA is corrosive and volatile. N-methylaniline is toxic. Perform all operations in a fume hood.

Step 1: Preparation of the Amine Solution
  • Flame-dry a 1L 3-neck round-bottom flask and cool under a stream of dry Nitrogen (

    
    ).
    
  • Charge the flask with N-Methylaniline (10.7 g, 100 mmol) .

  • Add 500 mL of Anhydrous Diethyl Ether .

  • Stir magnetically until the amine is fully dissolved.

  • Submerge the flask in an ice-water bath (0 °C) and allow to equilibrate for 15 minutes.

Step 2: Controlled Acidification
  • Charge the addition funnel with Trifluoroacetic Acid (11.4 g, 100 mmol) . Note: A slight excess (1.05 eq) of TFA can be used to ensure full conversion, but 1:1 is preferred to simplify drying.

  • Dropwise Addition: Add the TFA slowly over 30–45 minutes.

    • Critical Control Point: Monitor the temperature.[5][6][7] Do not allow the solvent to boil.

    • Observation: A white precipitate should form immediately upon contact.

  • Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour . This ensures the salt "ages" (Ostwald ripening), preventing the formation of amorphous oils.

Step 3: Isolation and Purification
  • Filter the white precipitate using a sintered glass funnel (medium porosity) under vacuum.

  • Washing: Wash the filter cake three times with cold n-Pentane (3 x 50 mL) .

    • Why Pentane? It removes unreacted amine and traces of TFA but does not dissolve the salt.

  • Drying: Transfer the solid to a vacuum desiccator containing

    
     or KOH pellets. Dry under high vacuum (0.1 mmHg) for 12–24 hours.
    
    • Caution: Failure to dry completely will result in a sticky paste due to the hygroscopic nature of TFA salts.

Workflow Visualization

Workflow Start Start: N-Methylaniline Dissolve Dissolve in Et2O (Inert Atm, 0°C) Start->Dissolve AddTFA Add TFA Dropwise (Exotherm Control) Dissolve->AddTFA Precip Precipitation (White Solid Forms) AddTFA->Precip Age Age Slurry (1 hr, Room Temp) Precip->Age Filter Vacuum Filtration Age->Filter Wash Wash with Pentane (Remove impurities) Filter->Wash Dry Vacuum Desiccation (Final Product) Wash->Dry

Figure 2: Operational workflow for the synthesis of N-MATFA.

Quality Control & Troubleshooting

To ensure the product is suitable for drug development applications (e.g., as a raw material or analytical standard), verify the following:

Analytical Validation
  • 1H NMR (DMSO-d6): Check for the stoichiometry of the salt. The methyl group doublet (coupled to NH) and aromatic protons should integrate 1:1 with the amine core. The acidic proton is often broadened or exchanged.

  • Melting Point: The target range is 65–68 °C .[2]

    • Low MP (<60 °C): Indicates trapped solvent or excess TFA. Remedy: Dry longer under high vacuum.

    • Wide Range (>2 °C): Indicates impurities (likely oxidation products). Remedy: Recrystallize from minimal hot THF/precipitation with Pentane.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is an Oil/Gum Solvent too polar or reaction too hot.Triturate the gum with fresh dry Et₂O or Pentane. Scratch the glass to induce nucleation. Cool to -20°C.
Product is Pink/Brown Oxidation of N-methylaniline.Recrystallize. In future, distill amine before use and strictly exclude oxygen.
Low Yield Product dissolved in wash solvent.[8]Ensure Et₂O is used, not THF or DCM for the reaction solvent. Use Pentane for washing.[8]

References

  • Organic Syntheses . "Naphthalenone, 3,4-dihydro-2-methylene". Org.[2][6][7][8][9] Synth.1990 , 68, 242. (Procedure Note 2 describes the specific preparation of N-methylanilinium trifluoroacetate).

  • PubChem . "N-methylaniline 2,2,2-trifluoroacetate (Compound)".[9][10] National Library of Medicine. Accessed October 2023.

  • Santa Cruz Biotechnology . "N-Methylaniline trifluoroacetate Product Data Sheet". CAS 29885-95-8.[1][2][6][10][11]

Sources

Application Note & Protocols: Handling and Storage of N-Methylaniline Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the proper handling and storage protocols for N-Methylaniline Trifluoroacetate (also known as N-Methylanilinium trifluoroacetate or N-MATFA). Adherence to these protocols is critical for ensuring the chemical's integrity, maximizing its shelf-life, and safeguarding the safety of laboratory personnel. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Physicochemical Profile

This compound (N-MATFA) is a versatile salt formed from N-methylaniline and trifluoroacetic acid. It is frequently employed in organic synthesis as a reagent and phase transfer catalyst, particularly in the development and synthesis of active pharmaceutical ingredients (APIs).[1][2] Its efficacy is directly linked to its purity and stability. The compound's primary sensitivities—hygroscopicity, and potential light and air sensitivity—necessitate stringent handling and storage procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀F₃NO₂ (or C₇H₉N·C₂HF₃O₂)[1][3][4]
Molecular Weight 221.18 g/mol [1][3][4]
Appearance White to light gray/yellow crystalline solid or powder[1][5]
Melting Point 65-68 °C[1]
Key Characteristics Hygroscopic, potentially light and air sensitive[5][6][7]
Solubility Enhanced solubility in organic solvents; slightly soluble in chloroform and methanol[1][5]
Common Synonyms N-Methylanilinium trifluoroacetate, TAMA, N-MATFA[1][3][5]

Foundational Principles of Compound Stability

The protocols detailed in this guide are based on mitigating the primary degradation pathways for N-MATFA. Understanding these pathways is crucial for appreciating the rationale behind each procedural step.

  • Hygroscopicity : N-MATFA is designated as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5][7] This is the most significant stability concern. Water absorption leads to physical changes like caking and clumping, which prevent accurate weighing.[8] Chemically, the presence of water can facilitate hydrolysis or other degradative reactions, compromising the compound's integrity.[8] Therefore, minimizing exposure to ambient air is paramount.[9]

  • Oxidative and Photolytic Sensitivity : The N-methylaniline moiety is susceptible to oxidation, a process often indicated by a color change from white to brown upon exposure to air.[6] Furthermore, many organic reagents are sensitive to light, particularly high-energy UV light, which can catalyze degradation.[10][11] While specific photostability data for N-MATFA is not extensively published, it is best practice to protect it from light.[12][13]

  • Thermal Stability : While stable under recommended storage conditions, elevated temperatures can accelerate the rate of any potential degradation pathway.[13][14] Studies on similar anilinium salts show thermal stability up to at least 165 °C, suggesting that room temperature handling is acceptable, but controlled, cool storage is optimal for long-term preservation.[15]

cluster_degradation Degradation Factors cluster_compound N-MATFA cluster_outcome Result Moisture Moisture (H₂O) NMATFA N-Methylaniline TFA Salt Moisture->NMATFA Hygroscopicity Air Air (O₂) Air->NMATFA Oxidation Light Light (UV/Visible) Light->NMATFA Photolysis Heat Elevated Heat Heat->NMATFA Accelerant Degradation Chemical Degradation & Physical Changes NMATFA->Degradation

Caption: Key environmental factors leading to the degradation of N-MATFA.

Safety & Hazard Management

N-MATFA's hazard profile is derived from its constituent parts: N-methylaniline and trifluoroacetic acid (TFA).

  • N-Methylaniline : Toxic if swallowed, inhaled, or in contact with skin.[13][16] It may cause damage to the central nervous system and can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[17][18]

  • Trifluoroacetic Acid (TFA) : Corrosive and causes severe skin burns and eye damage.[19][20][21]

Table 2: Required Personal Protective Equipment (PPE)

PPESpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)Protects eyes from airborne dust particles and the corrosive nature of the TFA component.[7][22]
Hand Protection Nitrile or other chemically resistant gloves (inspected before use)Prevents skin contact with the toxic N-methylaniline component and corrosive TFA.[16][23]
Body Protection Standard laboratory coatProtects against incidental skin contact and contamination of personal clothing.[22]
Respiratory NIOSH/MSHA-approved N95 respirator or equivalentRequired when handling large quantities or when dust cannot be adequately controlled by engineering means (e.g., outside a fume hood).
Protocol 3.1: Spill Response

In the event of a spill:

  • Evacuate & Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[13][16]

  • Don PPE : Wear all required PPE as listed in Table 2, including respiratory protection.

  • Containment : Cover the spill with an inert, absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like paper towels.[16]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[13][16]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal : Dispose of the waste container and any contaminated cleaning materials according to local, state, and federal hazardous waste regulations.[16]

Protocol 3.2: First Aid
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13][14]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][23]

Handling Protocols

The choice of handling environment depends on the sensitivity of the experiment and the quantity of material being used.

Protocol 4.1: General Handling in a Ventilated Space

This protocol is suitable for routine weighing of small quantities where minimal exposure to the atmosphere can be maintained.

  • Preparation : Ensure a chemical fume hood or other well-ventilated area is available. Assemble all necessary equipment (spatulas, weigh boats, vials) before opening the main container.

  • Equilibration : Allow the N-MATFA container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Dispensing : Briefly open the container, quickly remove the desired amount of solid, and immediately and securely reseal the container.[9]

  • Completion : Perform the subsequent experimental steps without delay to minimize the exposure of the weighed material to the atmosphere.

Protocol 4.2: Handling Under an Inert Atmosphere

This protocol is recommended for applications requiring the highest compound purity and for preparing solutions for long-term storage.

  • Preparation : Move the sealed container of N-MATFA and all necessary equipment into an inert atmosphere glove box.[24][25]

  • Equilibration : Allow the container to equilibrate to the glove box's ambient temperature.

  • Dispensing : Open the container and weigh the desired amount of N-MATFA. The inert atmosphere prevents any contact with moisture or oxygen.

  • Sealing : Securely seal both the primary stock container and the vessel containing the newly weighed sample before removing them from the glove box.

cluster_general Protocol 4.1: General Handling cluster_inert Protocol 4.2: Inert Atmosphere G1 Equilibrate Container to Room Temp G2 Work in Fume Hood G1->G2 G3 Open, Weigh Quickly, Reseal Immediately G2->G3 G4 Use Immediately G3->G4 I1 Move All Items into Glove Box I2 Equilibrate Container I1->I2 I3 Weigh Material I2->I3 I4 Seal All Containers Before Removal I3->I4 start start->G1 Routine Use start->I1 High Purity Needed

Caption: Workflow comparison for general vs. inert atmosphere handling.

Storage Protocols

Proper storage is essential to maintain the long-term viability of N-MATFA.

Table 3: Recommended Storage Conditions

ParameterShort-Term (In-Use)Long-Term (Stock)
Temperature 2-8 °C[1][5]2-8 °C, or -20 °C for maximum stability[1][11][26]
Atmosphere Tightly sealed primary container stored within a desiccatorTightly sealed primary container (consider flushing with N₂/Ar before sealing), placed in a sealed secondary container with desiccant.[8]
Light Store in an amber glass vial or wrap a clear vial in aluminum foil.[12][27]Store in the dark within opaque secondary packaging.[10][12]
Location A designated, well-ventilated, and cool area away from incompatible materials.[13]A secure, locked storage unit designated for sensitive reagents, away from strong oxidizing agents, acids, and heat sources.[13][22][26]
Protocol 5.1: Preparing for Long-Term Storage
  • If the compound is in its original manufacturer's packaging, ensure the seal is intact and tight. For added protection, wrap the junction of the cap and bottle with Parafilm.

  • Place the primary container inside a larger, airtight secondary container (e.g., a screw-top jar or a heat-sealed pouch).

  • Add a desiccant packet or a small amount of loose desiccant (e.g., silica gel) into the secondary container, ensuring it does not directly contact the primary container.

  • If possible, flush the secondary container with an inert gas like argon or nitrogen before sealing.

  • Label the outer container clearly with the contents, date received, and date opened.

  • Place in the appropriate temperature-controlled storage location (2-8 °C or -20 °C), protected from light.

Waste Disposal

Unused N-MATFA and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris) must be treated as hazardous chemical waste.[13][16]

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local and national regulations.[16][23]

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Sdfine. n-methylaniline Safety Data Sheet. [Link]

  • Camlab. (2024). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Chem-Impex. N-Methylanilinium trifluoroacetate. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • PubChem. N-methylaniline 2,2,2-trifluoroacetate. [Link]

  • Oxford Lab Fine Chem. N-METHYL ANILINE MATERIAL SAFETY DATA SHEET. [Link]

  • PubMed. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Abthagir, P.S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). Thermochimica Acta, 411(1-2), 109-123.
  • Chemdad. N-METHYLANILINIUM TRIFLUOROACETATE. [Link]

  • Yufeng. N-Methylaniline SDS, Safety Data Sheets. [Link]

  • Wikipedia. N-Methylaniline. [Link]

  • ChemRxiv. (2021). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. [Link]

  • Yufeng. N-Methylaniline Chemical Properties,Uses,Production. [Link]

  • ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. [Link]

Sources

N-Methylaniline Trifluoroacetate in Organometallic Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Versatility of N-Methylaniline Trifluoroacetate

This compound (N-MATFA) is a versatile salt, formed from the reaction of N-methylaniline and trifluoroacetic acid, that has carved a niche in the realm of organic and organometallic chemistry.[1] Its utility stems from a unique combination of properties imparted by its constituent ions. The N-methylanilinium cation can act as a proton source or participate in reactions requiring a secondary amine, while the trifluoroacetate anion, a non-coordinating and weakly nucleophilic counter-ion, plays a crucial role in stabilizing cationic intermediates and influencing the reactivity of metal catalysts.[2] This guide provides an in-depth exploration of N-MATFA's applications in organometallic chemistry, complete with detailed protocols to empower researchers in their synthetic endeavors.

This compound is particularly valued for its role as a phase-transfer catalyst, enhancing the efficiency of reactions between reactants in different phases.[1] Furthermore, its application as a reagent in transformations such as the α-methylenation of ketones highlights its direct participation in carbon-carbon bond formation.[3][4] In the broader context of organometallic catalysis, particularly with transition metals like palladium, the principles underlying the function of N-methylaniline and the trifluoroacetate moiety are of significant interest for reaction development.[5]

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 29885-95-8[6]
Molecular Formula C₉H₁₀F₃NO₂[6]
Molecular Weight 221.18 g/mol [6]
Appearance White to off-white crystalline solid[4]
Melting Point 65-68 °C[1]
Solubility Soluble in many organic solvents[1]

Safety and Handling: this compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. While not classified as acutely toxic, inhalation of dust or direct contact with skin and eyes should be avoided. Store the compound in a cool, dry place away from incompatible materials.

Application in Organocatalysis: The Mannich Reaction

This compound can serve as an effective organocatalyst, particularly in reactions that benefit from a Brønsted acid and a secondary amine. The Mannich reaction, a cornerstone of C-C bond formation for the synthesis of β-amino carbonyl compounds, is a prime example.[7] In this context, the N-methylanilinium ion can act as a proton source to activate the electrophile (an imine formed in situ), while the trifluoroacetate anion is a non-interfering counter-ion.

Conceptual Workflow for a Mannich-Type Reaction

cluster_0 Iminium Ion Formation cluster_1 Enamine Formation cluster_2 C-C Bond Formation cluster_3 Product Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine Mannich_Adduct Mannich Adduct Iminium_Ion->Mannich_Adduct + Enamine Amine Amine Amine->Iminium_Ion Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + N-Methylaniline Enamine->Mannich_Adduct N-Methylaniline N-Methylaniline (from N-MATFA) N-Methylaniline->Enamine β-Amino Ketone β-Amino Ketone Mannich_Adduct->β-Amino Ketone Hydrolysis

Caption: Generalized workflow of a Mannich reaction.

Protocol: Three-Component Mannich Reaction

This protocol describes a general procedure for the this compound-catalyzed Mannich reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Ketone (e.g., acetone)

  • This compound (N-MATFA)

  • Solvent (e.g., Dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCM (5 mL) at room temperature, add the ketone (5.0 mmol).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-amino carbonyl compound.

Application in C-C Bond Formation: α-Methylenation of Ketones

A significant application of this compound is in the α-methylenation of ketones, a transformation that introduces an exocyclic double bond, yielding α,β-unsaturated ketones.[3] These products are valuable synthetic intermediates.[3] The reaction, often referred to as a modified Mannich reaction, involves the condensation of a ketone with formaldehyde, mediated by this compound.[4][8]

Reaction Mechanism Overview

cluster_0 Reagent Activation cluster_1 Enol/Enolate Formation cluster_2 C-C Bond Formation cluster_3 Elimination N-MATFA N-Methylaniline Trifluoroacetate Eschenmoser's salt analogue Iminium Salt Intermediate N-MATFA->Eschenmoser's salt analogue Mannich Base β-Aminoketone (Mannich Base) Eschenmoser's salt analogue->Mannich Base + Enol/Enolate Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Eschenmoser's salt analogue + N-Methylaniline Ketone Ketone Enol/Enolate Enol/Enolate Ketone->Enol/Enolate (acid/base catalysis) Enol/Enolate->Mannich Base α-Methylene Ketone α-Methylene Ketone Mannich Base->α-Methylene Ketone (Hofmann-type)

Caption: Key steps in the α-methylenation of ketones.

Protocol: α-Methylenation of α-Tetralone

This detailed protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for synthetic methods.[4]

Materials:

  • α-Tetralone

  • Paraformaldehyde

  • N-Methylanilinium trifluoroacetate (prepared as described below or purchased)

  • Tetrahydrofuran (THF), dry

  • Diethyl ether, dry

  • Pentane

  • Trifluoroacetic acid

  • N-Methylaniline

Preparation of N-Methylanilinium Trifluoroacetate:

  • In a flask under a nitrogen atmosphere, dissolve N-methylaniline (1 mol) in dry diethyl ether (1 L).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (1 mol) dropwise with stirring.

  • A white precipitate will form. Continue stirring for 1 hour after the addition is complete.

  • Filter the white solid, wash with pentane (100 mL), and dry under vacuum.[4]

α-Methylenation Procedure:

  • In a 250-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add paraformaldehyde (6.75 g, 0.225 mol) and N-methylanilinium trifluoroacetate (16.57 g, 0.075 mol).[4]

  • Add a solution of α-tetralone (7.30 g, 0.05 mol) in dry THF (50 mL) at room temperature.[4]

  • The mixture will be stirred magnetically and heated to reflux under a nitrogen atmosphere for 4 hours. The paraformaldehyde should dissolve after approximately 2 hours, and the solution will develop a red color.[4]

  • Monitor the reaction by TLC (eluent: 1:1 diethyl ether/pentane). The α-methylene ketone product will have a higher Rf value than the starting α-tetralone.[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of a 1:1 mixture of diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: diethyl ether/pentane gradient) to yield 3,4-dihydro-2-methylene-naphthalenone.

Role as a Phase-Transfer Catalyst

This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][9] The lipophilic N-methylanilinium cation can transport an aqueous-soluble anion into the organic phase, where it can react with an organic-soluble substrate.

General Principle of Phase-Transfer Catalysis

Caption: Mechanism of phase-transfer catalysis.

Representative Protocol: Nucleophilic Substitution

This protocol provides a general framework for a phase-transfer catalyzed nucleophilic substitution reaction.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., sodium cyanide, in aqueous solution)

  • This compound (N-MATFA)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask, dissolve the organic substrate (1.0 mmol) in the organic solvent (10 mL).

  • Add the aqueous solution of the nucleophile (e.g., 1.5 mmol in 5 mL of water).

  • Add this compound (0.05 mmol, 5 mol%).

  • Stir the biphasic mixture vigorously at an appropriate temperature (e.g., 50-80 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and separate the layers.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., distillation or column chromatography).

Conclusion and Future Outlook

This compound is a readily accessible and versatile reagent with demonstrated utility in several key organic transformations. Its application in the α-methylenation of ketones is well-established, providing a reliable method for the synthesis of α,β-unsaturated systems. Its potential as a phase-transfer catalyst and in Mannich-type reactions further underscores its value in the synthetic chemist's toolkit. Future research may further explore its applications in asymmetric catalysis, leveraging the chirality of modified N-methylaniline derivatives, and in other organometallic processes where a combination of a secondary ammonium salt and a non-coordinating anion can be beneficial. The principles discussed and the protocols provided herein are intended to serve as a practical guide for researchers and to inspire further innovation in the application of this multifaceted compound.

References

  • J. L. Gras, Tetrahedron Letters, 1978, 19, 2111-2114.
  • N-Methylanilinium trifluoroacetate. Organic Syntheses, Coll. Vol. 6, p.767 (1988); Vol. 58, p.113 (1978). [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019). [Link]

  • New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates. ACS Symposium Series, 2004, 885, 393-406.
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 2020, 85, 7097-7111.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics, 2014, 33, 5425-5435.
  • Process for the direct alpha-methylenation of ketones.
  • The Advent and Development of the Field of Enantioselective Organoc
  • SAFETY DATA SHEET N-Methylanilinium trifluoroacet
  • Exploiting the Facile Release of Trifluoroacetate for the α-Methylenation of the Sterically Hindered Carbonyl Groups on (+)-Sclareolide and (−)-Eburnamonine. Organic Letters, 2010, 12, 5422-5425.
  • The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction. ChemicalBook. (2019).
  • One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid. Sciforum.
  • Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand.
  • Immobilized MacMillan‐type organocatalysts; TFA=trifluoroacetic acid.
  • N-methylaniline 2,2,2-trifluoroacetate. PubChem. [Link]

  • Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 2007, 36, 1701-1711.
  • Practical methylenation reaction for aldehydes and ketones using new Julia-type reagents. Semantic Scholar.
  • Direct alpha-methyleneation process of ketones.
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 2013, 40, 526-534.
  • Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions. Benchchem.
  • Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 2015, 4, 1-13.
  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis.
  • Synthesis of n-methylaniline.
  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.

Sources

Application Note: Solvent Selection & Reaction Protocols for N-Methylaniline Trifluoroacetate (N-MATFA)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists working with N-Methylaniline Trifluoroacetate (N-MATFA) . It moves beyond basic MSDS data to provide a mechanistic framework for solvent selection, reaction optimization, and workup strategies.[1][2]

Executive Summary & Chemical Profile

This compound (N-MATFA) is the stable ammonium salt of N-methylaniline.[2] While the free base is a liquid prone to oxidation and handling issues, the TFA salt is a crystalline solid (


) that offers precise stoichiometry.[1] However, the presence of the trifluoroacetate counterion (

) and the protonated nitrogen (

) fundamentally alters the solubility profile and nucleophilicity compared to the free amine.

Successful utilization requires a solvent strategy that manages the Salt


 Free Base equilibrium .[1][2]
Core Chemical Data
PropertyValueImplication
Formula

1:1 Stoichiometry of Amine:Acid
MW 221.18 g/mol Use this MW for molarity calculations, not the free base (107.15).[1][2][3][4]
pKa (Conj. Acid) ~4.8 (Aniline)Weak base; requires mild-to-moderate base to deprotonate.[1][2]
Hygroscopicity HighMust be stored under desiccant; water uptake alters solvent strength.[1][2]

Solvent Selection Matrix

The choice of solvent is dictated by the specific "Phase" of the experiment: Solubilization , Reaction , or Isolation .[1]

A. Solubility Profiling

N-MATFA exhibits amphiphilic character due to the lipophilic phenyl ring and the ionic ammonium/trifluoroacetate pair.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMF, DMSO, NMP High Best for Reactions. Dissolves the salt completely, allowing for homogeneous nucleophilic substitutions once base is added.[1][2]
Polar Protic Methanol, Ethanol Moderate-High Good for storage or transfer.[1][2] Avoid in electrophilic reactions where the solvent might compete (e.g., acyl chlorides).[1][2]
Chlorinated DCM, Chloroform Low-Moderate Critical for Workup. The salt is sparingly soluble, but the free base is highly soluble.[1] Ideal for biphasic extraction.[1][2]
Ethereal THF, 2-MeTHF, Dioxane Low Often forms suspensions.[1][2] Useful for reactions where slow dissolution of the salt controls the rate (heterogeneous catalysis).[1][2]
Non-Polar Hexanes, Toluene, Et2O Insoluble Best for Purification. Used to precipitate the salt from reaction mixtures or wash away non-polar impurities.[1][2]
B. Mechanistic Solvent Effects (The "Why")
  • Ion-Pairing vs. Dissociation: In non-polar solvents (like DCM), the

    
     ion pair is tight.[1][2] Reactivity is inhibited.[1][2][4] In high dielectric solvents (DMF, DMSO), the ions dissociate, making the proton easier to abstract by a base.[1]
    
  • Fluorinated Alcohols (Special Case): Solvents like HFIP (Hexafluoroisopropanol) are excellent for Aza-Michael additions.[1][2] They stabilize the transition state via hydrogen bonding, promoting the addition of the aniline to enones without requiring strong bases [1].[1]

Decision Framework (Visualized)

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start START: N-MATFA Reaction Goal Type Reaction Type? Start->Type Coupling Amide Coupling / Acylation Type->Coupling Alkylation N-Alkylation (SN2) Type->Alkylation Michael Aza-Michael Addition Type->Michael Purification Salt Purification Type->Purification Solv_Coup Solvent: DMF, DCM or NMP Requirement: Base (DIEA/TEA) Coupling->Solv_Coup Solv_Alk Solvent: ACN or THF Requirement: Stronger Base (K2CO3/NaH) Alkylation->Solv_Alk Solv_Mich Solvent: HFIP or TFE Requirement: No Base needed (Solvent Catalysis) Michael->Solv_Mich Solv_Pur Solvent: Et2O or Hexanes Action: Precipitation/Trituration Purification->Solv_Pur Mech_Coup Mechanism: In-situ Neutralization Solv_Coup->Mech_Coup

Caption: Figure 1.[2] Solvent selection logic based on reaction mechanism and intermediate stability.

Experimental Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Use this when coupling N-MATFA directly to a carboxylic acid without a separate free-basing step.[2]

Reagents:

  • N-MATFA (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[1][2]

  • Coupling Reagent (e.g., HATU or EDC) (1.1 - 1.2 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 - 4.0 equiv).[1][2] Note: Extra base is required to neutralize the TFA salt.[1]

  • Solvent: DMF (preferred) or DCM .[1][2]

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and Coupling Reagent in DMF (0.2 M concentration). Stir for 5 minutes to activate.

  • Salt Addition: Add N-MATFA directly to the vessel. It may not dissolve immediately.[1][2]

  • Liberation: Add DIPEA dropwise.[1][2]

    • Observation: The solution should clarify as the base neutralizes the TFA, liberating the N-methylaniline free base which is soluble in DMF.[1]

    • Stoichiometry Check: You need 1 equiv of base to neutralize the TFA, and 1+ equiv to drive the coupling.[1] Use 3-4 equiv total to ensure basic pH.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2-16 hours.

  • Workup: Dilute with EtOAc. Wash with Sat. NaHCO3 (removes TFA and unreacted acid), then 1M HCl (removes excess DIPEA), then Brine.[1][2] Dry over MgSO4.[1][2]

Protocol B: Free-Basing & Extraction (Pre-Processing)

Use this if your reaction is sensitive to TFA or requires strictly anhydrous/non-polar conditions (e.g., organometallic catalysis).[1]

Reagents:

  • N-MATFA[2][3][5][6]

  • Solvent: DCM (Dichloromethane) [1]

  • Base: 1M NaOH or Sat. NaHCO3

Procedure:

  • Suspend N-MATFA in DCM (10 mL per gram).

  • Add an equal volume of 1M NaOH.[1][2]

  • Agitate vigorously for 10 minutes.

    • Mechanism:[1][2] The NaOH deprotonates the ammonium salt.[1][2] The TFA stays in the aqueous layer (

      
      ).[2] The neutral N-methylaniline migrates to the DCM layer.[2]
      
  • Separate layers. Extract the aqueous layer once more with DCM.[1][2]

  • Combine organics, dry over Na2SO4 (Sodium Sulfate), and concentrate carefully (Free base is a liquid, BP ~196°C, but can co-evaporate if vacuum is too high).

  • Storage: Use immediately to avoid oxidation (turning brown/red).[1][2]

Protocol C: Purification of N-MATFA Salt via Trituration

Use this to purify the salt if it has degraded or to isolate it after synthesis.

Solvents:

  • Solvent A (Dissolving): Acetone or Minimal Methanol .[1][2]

  • Solvent B (Precipitating): Diethyl Ether (

    
    ) or Hexanes .[1][2]
    

Procedure:

  • Dissolve crude N-MATFA in the minimum amount of warm Acetone/MeOH (approx 50°C).

  • Allow to cool to RT.[1][2]

  • Add Et2O dropwise until persistent turbidity is observed.[1][2]

  • Cool to 0°C or -20°C for 4 hours.

  • Filter the white crystals.[1][2] Wash with cold Hexanes.[1][2]

  • Dry under vacuum over

    
     (hygroscopic).
    

Critical Nuances & Troubleshooting

The TFA "Trap"

In peptide synthesis or multi-step organic synthesis, the TFA counterion is often ignored, leading to failed reactions.[1]

  • Problem: TFA is a stronger acid than the typical organic acids used in buffers.

  • Impact: If you use a weak base (like Pyridine) in a coupling reaction, it may not sufficiently deprotonate the N-MATFA, leaving the amine non-nucleophilic.[1]

  • Solution: Always use a tertiary amine base with pKa > 10 (DIPEA, TEA) in at least 2-3 fold excess relative to the salt.[1][2]

Hygroscopicity

N-MATFA absorbs atmospheric moisture.[1][2]

  • Weighing: Weigh quickly or in a glovebox if precise stoichiometry is critical.

  • Solvent Water Content: If the salt is wet, it introduces water into anhydrous reactions (e.g., with acid chlorides), hydrolyzing the reagent.[1] Dry the salt via Protocol C or azeotrope with Toluene before use.[1][2]

Aza-Michael Specifics

For Michael additions (reacting N-MATFA with enones), standard polar solvents often fail due to slow kinetics.[1][2]

  • Recommendation: Use HFIP (Hexafluoroisopropanol) .[1][2]

  • Mechanism: HFIP activates the electrophile (enone carbonyl) via H-bonding, while the N-MATFA (in equilibrium) provides the nucleophile.[1] No external base is usually required if the equilibrium allows for a small amount of free amine [1][2].[1][2]

References

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 2018. Link (Demonstrates HFIP acceleration for aniline nucleophiles).

  • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 2020.[1][2] Link (Solvent selection for amide bonds).

  • This compound Product Data. Sigma-Aldrich / Merck.[1][2] Link (Physical properties and solubility data).[1][2]

  • Amide Bond Formation: Beyond the Basics. Organic Chemistry Portal. Link (General protocols for amine salts).

Sources

Troubleshooting & Optimization

Technical Support Center: TFA Removal from N-Methylaniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TFA-NMA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Dissociation and removal of Trifluoroacetic Acid (TFA) from Secondary Aniline Salts

Core Directive: The "TFA Trap"

You are likely here because you have purified an N-Methylaniline (NMA) derivative via Reverse-Phase HPLC (using 0.1% TFA), and you are now stuck with the trifluoroacetate salt.

The Problem: You cannot simply "dry off" the TFA. Unlike free TFA, which is volatile, N-Methylanilinium Trifluoroacetate is a stable ionic salt. The interaction between the secondary amine of N-methylaniline (pKa ~4.85) and TFA (pKa ~0.[1]23) forms a tight ion pair. Lyophilization or rotary evaporation will remove excess solvent, but the 1:1 salt stoichiometry will remain, potentially interfering with downstream biological assays (cytotoxicity) or chemical reactions (nucleophilicity suppression).

This guide provides the workflows to break this ion pair and isolate the free base or exchange it for a pharmacologically benign counterion (e.g., Hydrochloride).[2]

Diagnostic & Strategy: Triage

Before choosing a protocol, determine your downstream needs. Use the decision matrix below.

Decision Matrix: Select Your Workflow

TFA_Removal_Decision_Tree cluster_legend Key Factors Start Start: N-Methylaniline TFA Salt Q1 Is the Free Base stable/desired? Start->Q1 Q2 Is the compound water soluble? Q1->Q2 Yes (Free Base OK) Method_B Protocol B: HCl Salt Exchange (Best for Storage/Stability) Q1->Method_B No (Need Stable Salt) Method_A Protocol A: Liquid-Liquid Extraction (LLE) (Best for Scale >50mg) Q2->Method_A No (Organic Soluble) Method_C Protocol C: SCX Solid Phase Extraction (Best for <50mg or High Polarity) Q2->Method_C Yes (Water Soluble) Note1 N-Methylaniline pKa ≈ 4.85 Requires pH > 7 for deprotonation

Figure 1: Decision tree for selecting the optimal TFA removal strategy based on compound stability and solubility.

Method Comparison Table
FeatureProtocol A: Basic Extraction (LLE) Protocol B: HCl Exchange Protocol C: SCX Cartridge
Mechanism Deprotonation (pH shift)Equilibrium Displacement (pKa & Volatility)Cation Exchange (Catch & Release)
Final Form Free Base (Oil/Liquid)Hydrochloride Salt (Solid)Free Base (Eluted in MeOH)
Scalability High (Grams to Kilos)Medium (mgs to Grams)Low (<100 mg typical)
TFA Removal >99% (Excellent)>95% (Requires repetitions)>99% (Excellent)
Risk Oxidation of free amineResidual aciditySample loss on resin

Execution Protocols

Protocol A: Liquid-Liquid Extraction (The Gold Standard)

Best for: Lipophilic N-methylaniline derivatives. Scientific Logic: N-Methylaniline is a weak base (pKa ~4.85). To break the salt, we must raise the pH at least 2 units above the pKa (Target pH > 7). Saturated Sodium Bicarbonate (


, pH ~8.3) is ideal as it is mild enough to avoid hydrolysis of sensitive groups but basic enough to fully deprotonate the aniline.

Steps:

  • Dissolution: Dissolve the TFA salt in an organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: N-Methylaniline is lipophilic (LogP ~1.7).

  • The Wash: Add an equal volume of saturated aqueous

    
     .
    
  • Agitation: Shake vigorously in a separatory funnel. Vent frequently (CO2 gas evolution).

  • Separation: Collect the organic layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Repeat: Perform the wash 2x more to ensure complete removal of trifluoroacetate ions into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Evaporate solvent under reduced pressure.

    • CRITICAL WARNING: N-Methylaniline free base is a liquid with a boiling point of ~196°C, but it has significant vapor pressure. Do not overheat or leave under high vacuum ( < 1 mbar) for extended periods, or you will lose product.

Protocol B: HCl Salt Exchange (Azeotropic Displacement)

Best for: Creating a stable solid form; compounds sensitive to basic conditions. Scientific Logic: We utilize Le Chatelier's principle. By adding a vast excess of a stronger acid (HCl, pKa ~ -7) in a volatile solvent, we displace the weaker TFA (pKa ~ 0.23). Subsequent evaporation removes the volatile TFA as vapor, leaving the non-volatile Chloride counterion.

Steps:

  • Dissolution: Dissolve the residue in a small volume of Methanol (MeOH).

  • Acidification: Add 10–20 equivalents of 4M HCl in Dioxane (or 1.25M HCl in MeOH).

  • Equilibration: Stir for 5 minutes.

  • Evaporation: Concentrate to dryness on a rotary evaporator.

  • Repetition: Mandatory. Repeat steps 1–4 at least 3 times .

    • Why? The first pass creates a mixture of HCl/TFA salts. Repeated cycles are required to drive the TFA content to undetectable levels.

  • Final Polish: Dissolve in water/acetonitrile and lyophilize to obtain a fluffy powder.

Protocol C: Strong Cation Exchange (SCX)

Best for: Small scale (<50 mg), polar compounds, or when high purity is required without extraction. Scientific Logic: The "Catch and Release" mechanism. The amine binds to the sulfonic acid resin (Catch), allowing non-basic impurities (and TFA anions) to wash through. The amine is then released using a volatile base (Ammonia).

Workflow Visualization:

SCX_Workflow Step1 1. LOAD (Dissolve in MeOH/Water) Amine binds to Resin Step2 2. WASH (Flush with MeOH) TFA Anions Elute Step1->Step2 TFA removed Step3 3. ELUTE (2M NH3 in MeOH) Releases Free Base Step2->Step3 Collect Product

Figure 2: Solid Phase Extraction (SCX) workflow for isolating free amine from TFA salts.

Steps:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Load sample (dissolved in minimum MeOH).

  • Washing: Flush with 5–10 column volumes of MeOH.

    • Result: The TFA anion is washed away; the amine remains bound to the sulfonic acid moieties.

  • Elution: Elute with 2M Ammonia (

    
    ) in Methanol .
    
  • Finishing: Concentrate the eluate to isolate the free base.

Verification & Quality Control

How do you know the TFA is actually gone?

The Gold Standard: 19F NMR

Proton (


) NMR is unreliable for TFA quantification because the carboxylic acid proton exchanges with the solvent. Fluorine (

) NMR
is the definitive method.
  • Setup: Run a standard

    
     NMR (typically decoupled).
    
  • Signal: TFA appears as a singlet around -75.5 to -76.5 ppm (referenced to

    
    ).
    
  • Quantification: Add an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    
    -63 ppm) to quantify the exact mole % of residual TFA.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product turned brown Oxidation of N-methylanilineNMA is air-sensitive. Store under Nitrogen/Argon at -20°C. Perform extractions quickly.
Low Yield (Protocol A) Product stayed in AqueousCheck pH of aqueous layer. If pH < 8, add more base. If product is polar, switch to Protocol C (SCX).
Residual TFA Peak (Protocol B) Insufficient CyclesYou must repeat the HCl co-evaporation 3-4 times. One pass is never enough.
Oil won't solidify NMA Free Base is liquidN-Methylaniline free base is a liquid at RT. Convert to HCl salt (Protocol B) if a solid is required.

References

  • PubChem. (n.d.).[3] N-Methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Daubineau, J. C. (2020). TFA Removal from Peptides and Small Molecules.
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Sloop, J. C. (2013).[4] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of N-Methylaniline Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Solubility, Phase Separation ("Oiling Out"), and Stability ID: TSC-NMA-TFA-001[1][2]

Executive Summary: The "Chameleon" Salt

N-Methylaniline trifluoroacetate (NMA-TFA) presents a unique challenge compared to standard aliphatic amine salts (like those used in peptide synthesis).[1][2][3] The core issue lies in the low pKa (~4.85) of the N-methylanilinium cation.[1]

Unlike aliphatic amines (pKa ~10-11) which remain charged and water-soluble at neutral pH, NMA-TFA will deprotonate and phase-separate as an insoluble oil if the pH rises even slightly above 4.[1][2]5. Most "solubility" issues reported with this compound are actually pH-induced chemical transformations into the free base.[1][2][3]

This guide provides self-validating protocols to distinguish between true insolubility and pH-mediated phase separation.

Module 1: Initial Solubilization & Stock Preparation

Context: You are trying to prepare a stable stock solution for storage or reaction.[1][2][3]

Q: Why does the solid "gum up" or refuse to dissolve in my standard organic solvent?

A: You are likely using a non-polar solvent or a hygroscopic solid that has absorbed atmospheric water.[1][2][3] NMA-TFA is an ionic lattice.[1][2][3] It requires a solvent with high dielectric constant to overcome lattice energy.[1][2][3] Furthermore, if the salt has absorbed water (hygroscopic), adding a non-polar solvent like Hexane or Toluene will cause the water/salt phase to separate from the organic phase as a sticky gum.

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventSolubility StatusNotes
Polar Protic Methanol, EthanolExcellent Best for stock solutions (100 mM+).[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileGood Use for biological assays or LC-MS stocks.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble, but concentration-dependent.[1][2][3]
Ethers Diethyl Ether, THFPoor/Variable Often precipitates or oils out.[1][2][3] Used as anti-solvent.[1][2][3]
Hydrocarbons Hexane, TolueneInsoluble Will cause immediate oiling out.[1][2][3]

Troubleshooting Protocol:

  • Check Appearance: If the solid looks wet or sticky before adding solvent, dry it in a vacuum desiccator over

    
     for 4 hours.[1][2][3]
    
  • The "Co-Solvent" Fix: If you must use a non-polar solvent (e.g., for a reaction), dissolve the salt in a minimum volume of DCM or Methanol first, then slowly dilute with your target solvent.[3]

Module 2: The Aqueous Trap (Biological Assays & Buffers)

Context: You added the stock solution to PBS (pH 7.4) or cell media, and the solution turned cloudy or formed oil droplets.[3]

Q: Why did my clear stock solution precipitate in PBS?

A: This is a pKa mismatch, not a solubility limit. The pKa of the N-methylanilinium ion is 4.85 [1].[1][4] In a buffer at pH 7.4, the Henderson-Hasselbalch equation dictates that >99% of the compound exists as the Free Base (N-methylaniline) .[1] The free base is a lipophilic oil with very low water solubility (~13 g/L, but significantly less in high-salt buffers due to the salting-out effect) [2].

The Mechanism:


[1][2][3]
Visualizing the pH Trap

The following diagram illustrates the critical decision path for aqueous solubility.

AqueousSolubility Start Start: Dissolve NMA-TFA in Aqueous Buffer CheckPH Check Final pH Start->CheckPH LowPH pH < 4.0 CheckPH->LowPH Acidic HighPH pH > 5.0 CheckPH->HighPH Neutral/Basic ResultSoluble Species: Cationic Salt Status: SOLUBLE Stable Solution LowPH->ResultSoluble ResultOil Species: Neutral Free Base Status: OILING OUT Cloudy/Emulsion HighPH->ResultOil Fix Corrective Action: Acidify with 0.1% TFA or Acetic Acid ResultOil->Fix Fix->ResultSoluble pH lowered

Figure 1: Solubility behavior of this compound is strictly pH-dependent.[1][2][3] At physiological pH, the compound deprotonates and precipitates.

The Protocol for Aqueous Assays:

  • Do not use neutral PBS directly if high concentrations (>1 mM) are required.[1][2][3]

  • Acidify the Buffer: Ensure the buffer pH is adjusted to < 4.5 using Acetic Acid or extra TFA.[1][3]

  • Use a Carrier: If the assay requires pH 7.4 (e.g., cell culture), you must dissolve the compound in DMSO first.[1][2][3] Keep the final DMSO concentration < 1% to maintain solubility of the free base form via the co-solvent effect.

Module 3: Synthesis & Crystallization Issues

Context: You are trying to purify the salt or isolate it after a reaction, but it forms an oil instead of crystals.

Q: How do I stop the salt from "oiling out" during recrystallization?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture, or when supersaturation is too high [3].[5]

Self-Validating Crystallization Protocol:

  • Solvent System: Use DCM/Diethyl Ether or Methanol/Diethyl Ether .[1][2][3] Avoid water.

  • The "Cloud Point" Test:

    • Dissolve crude solid in minimum DCM (room temp).[1][2][3]

    • Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

    • Critical Step: Add 1-2 drops of Methanol to clear the solution.[1][2] This prevents immediate oiling.[1][2][3]

    • Seal and place at -20°C.

  • Seeding: If oil droplets form at the bottom, scratch the glass interface with a spatula.[2][3] If the oil solidifies, heat gently to redissolve and let it cool slower.[3]

Module 4: Chromatography (HPLC/LC-MS)

Context: Poor peak shape or ghost peaks in analytical data.

Q: Why does the peak tail severely or split in HPLC?

A: This is caused by the "Silanol Effect" combined with pH mismatch.[1][2][3] N-methylaniline is a secondary amine.[1][2][3][6] If your mobile phase is neutral (e.g., Water/Methanol only), the amine interacts strongly with residual silanol groups on the silica column, causing tailing.[3] Additionally, if the mobile phase pH is near the pKa (4.8), the analyte splits between ionized and neutral forms, broadening the peak.

Recommended LC Conditions:

  • Mobile Phase A: Water + 0.1% TFA (pH ~2).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA .[1][2][3]

  • Reasoning: The excess TFA ensures the amine remains 100% protonated (N-methylanilinium) throughout the run, preventing silanol interaction and ensuring a sharp peak [4].[1]

References

  • PubChem. (n.d.).[1][2][3] N-Methylaniline | pKa and Physical Properties. National Library of Medicine.[2][3] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1][2][3] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link][1][3]

Sources

N-Methylaniline Trifluoroacetate: Stability & Handling Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Prevention of Discoloration & Degradation Ticket Priority: High (Quality Assurance)

Diagnostic Brief: The Chemistry of Discoloration

The "Why": Root Cause Analysis

N-Methylaniline (NMA) trifluoroacetate is the salt formed between N-methylaniline and trifluoroacetic acid (TFA). While the pure salt should be a white to off-white crystalline solid, users frequently report a shift to pink, violet, or dark brown.

This discoloration is not random; it is a cascade reaction triggered by three environmental vectors: Oxygen, Light, and Moisture.

  • Auto-oxidation (The "Browning"): Even in salt form, trace equilibrium amounts of free amine can undergo radical cation formation. N-methylaniline is an electron-rich aromatic system. Upon exposure to air (oxygen) and UV light, it forms a radical cation (

    
    ). These radicals couple to form dimers (e.g., 
    
    
    
    -dimethyl-diphenylbenzidine) and eventually conjugated oligomers (similar to aniline black or polyaniline). These highly conjugated systems absorb light strongly, manifesting as color.
  • The Hygroscopic Trap (The "Goo"): TFA salts are notoriously hygroscopic. If the container is not perfectly sealed, the salt absorbs atmospheric water. Water disrupts the crystal lattice, potentially solubilizing the salt and creating a localized liquid phase where oxidation kinetics are significantly faster than in the solid state.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative coupling pathway that leads to color formation.

NMA_Oxidation NMA N-Methylaniline (Colorless) Radical Radical Cation (NMA+•) NMA->Radical Oxidation Dimer Benzidine Dimers (Pink/Violet) Radical->Dimer Coupling Polymer Oligomers/Polymers (Dark Brown/Black) Dimer->Polymer Polymerization Oxygen O2 / Air Oxygen->Radical Light UV / Light Light->Radical

Figure 1: The oxidative cascade of N-methylaniline.[1] The transition from colorless monomer to colored oligomer is irreversible.

Remediation Protocols: Restoring Purity

If your material has already discolored, you cannot "reverse" the oxidation chemically in the solid state. You must purify the material.[2][3][4]

Protocol A: Purification of the Starting Material (Recommended)

The most robust method is to purify the free amine before reforming the salt.

Reagents Required:

  • Discolored N-methylaniline (Free base or neutralized salt)

  • Zinc Dust (Activated)

  • Trifluoroacetic Acid (High Purity)

  • Diethyl Ether or Dichloromethane (DCM)

Workflow:

  • Neutralization (If starting with salt): Dissolve the brown salt in water. Basify with 1M NaOH until pH > 10. Extract the oily amine into DCM. Dry over

    
     and evaporate.
    
  • Distillation: Perform a vacuum distillation of the N-methylaniline.

    • Critical Step: Add a spatula tip of Zinc Dust to the distillation flask. Zinc acts as a reducing agent, suppressing oxidation during heating and preventing colored impurities from distilling over [1].

  • Salt Formation:

    • Dissolve the clear, distilled amine in anhydrous ether (under Nitrogen).

    • Add TFA dropwise at 0°C (Ice bath). Exothermic reaction.

    • Filter the resulting white precipitate immediately.

Protocol B: Carbon Treatment (For Mild Discoloration)

If the salt is only slightly off-white (pinkish), recrystallization with activated charcoal is effective.

StepActionTechnical Note
1 Dissolve Dissolve the salt in the minimum amount of hot ethanol or methanol.
2 Adsorb Add Activated Charcoal (approx. 1-2% by weight). Stir at reflux for 15 mins.
3 Filter Filter hot through a Celite pad to remove charcoal fines.
4 Crystallize Allow filtrate to cool slowly. Add cold diethyl ether to induce precipitation if necessary.
5 Isolate Filter crystals and dry under high vacuum over

.

Prevention Strategy: The Storage Ecosystem

To maintain the integrity of N-methylaniline trifluoroacetate, you must construct a barrier against the three vectors of degradation.

Storage Specifications Table
ParameterSpecificationReason
Temperature -20°C (Freezer)Slows kinetic rate of oxidation and hydrolysis.
Atmosphere Argon or NitrogenExcludes oxygen. Argon is heavier than air and provides a better "blanket" for solids.
Container Amber GlassBlocks UV/Vis light which catalyzes radical formation.
Seal Parafilm + DesiccantPrevents moisture ingress (TFA salts are hygroscopic).
The "Self-Validating" Handling System

Every time you open the bottle, follow this logic flow to ensure sample integrity:

Handling_Logic Start Open Container Check1 Is the solid flowing? Start->Check1 Check2 Is the color White? Check1->Check2 Yes Action2 STOP: Dry under Vacuum Check1->Action2 No (Clumpy/Wet) Action1 Use Immediately (Purge with Ar before closing) Check2->Action1 Yes Action3 STOP: Recrystallize Check2->Action3 No (Pink/Brown)

Figure 2: Decision matrix for daily handling. Following this prevents cross-contamination of experiments.

Troubleshooting FAQ

Q: My salt turned into a viscous liquid overnight. Is it ruined? A: Not necessarily, but it is compromised. This is deliquescence caused by the hygroscopic nature of the TFA anion [2].

  • Fix: If it is still colorless, you can attempt to dry it under high vacuum (< 1 mbar) for 24 hours. If it remains an oil, it may be necessary to redissolve in ether and re-precipitate.

  • Prevention: Always warm the bottle to room temperature before opening to prevent condensation from forming on the cold solid.

Q: The material is pink. Can I use it for HPLC standards? A: No. The pink color indicates the presence of conjugated impurities (likely benzidine derivatives or azo compounds). Even trace amounts have high extinction coefficients and will appear as ghost peaks in UV-Vis detection (254 nm), invalidating your quantitative analysis [3].

Q: Why do you recommend Zinc dust during distillation? A: Zinc acts as a sacrificial reductant. N-methylaniline oxides are often present in the crude liquid. Distilling without Zinc can carry these impurities over or allow new ones to form due to heat. Zinc reduces these oxides back to the amine or traps them in the pot residue [1].

Q: Can I store it in plastic tubes (e.g., Falcon tubes)? A: Avoid if possible. While chemically compatible, standard polypropylene allows slow gas permeability (oxygen/moisture) over months. Glass with a Teflon-lined cap is superior for long-term stability.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (See entry for N-Methylaniline and general methods for amines).

  • Sigma-Aldrich.[6][7] (n.d.). Sodium Trifluoroacetate Product Specification & Hygroscopicity Data. (General reference for TFA salt properties).

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline.[8] Progress in Polymer Science, 23(8), 1443-1484. (Mechanism of aniline oxidation).[9][10]

Sources

stabilizing N-Methylaniline trifluoroacetate for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of N-Methylaniline Trifluoroacetate

Ticket ID: NMA-TFA-STORAGE-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are handling This compound (NMA-TFA) , a salt formed from a secondary aromatic amine and a strong organic acid.[1]

The Challenge: This compound presents a dual-threat stability profile.[2]

  • The Cation (N-Methylaniline): As a secondary aniline, it is electron-rich and prone to oxidation , leading to colored impurities (quinones/azobenzenes) [1, 2].[1]

  • The Anion (Trifluoroacetate): TFA salts are notoriously hygroscopic .[3] They aggressively scavenge atmospheric moisture, leading to hydrolysis, liquefaction, and stoichiometry drift [3, 4].[1]

This guide replaces generic "store in a cool dry place" advice with a rigorous, field-proven protocol for long-term integrity.

Module 1: Degradation Dynamics (The "Why")

To stabilize NMA-TFA, you must understand what destroys it.[1]

1. Hygroscopic Collapse (Physical Degradation) TFA salts possess a high lattice energy that can be disrupted by water molecules. When exposed to humid air, the salt absorbs water, forming a hydrate.[1] If the relative humidity (RH) exceeds the salt's critical relative humidity (CRH), the solid dissolves in its own sorbed water (deliquescence), turning into a sticky oil or paste.[1] This ruins the molarity calculations for subsequent reactions.

2. Oxidative Coloring (Chemical Degradation) The nitrogen atom in N-methylaniline has a lone pair of electrons. Despite being protonated in the salt form (which offers some protection), equilibrium exists.[1] Trace free amine can undergo radical cation formation when exposed to light and oxygen, triggering a cascade that produces highly colored impurities (pinks, browns, and reds) even at ppm levels [1].[1]

Visualizing the Threat Matrix

degradation_pathways NMA_TFA N-Methylaniline TFA (Intact Salt) Hydrate Hydrate Formation (Clumping) NMA_TFA->Hydrate + H2O (Low RH) Radical Radical Cation Intermediate NMA_TFA->Radical Trace Free Amine + hv / O2 Moisture Atmospheric Moisture Moisture->NMA_TFA Oxygen Oxygen & Light Oxygen->NMA_TFA Liquid Deliquescence (Oily Paste) Hydrate->Liquid + H2O (High RH) Impurity Colored Impurities (Quinones/Azobenzenes) Radical->Impurity Polymerization

Figure 1: Degradation pathways showing the dual risks of moisture (physical state change) and oxidation (chemical impurity).[1]

Module 2: The Long-Term Storage Protocol (The "How")

Standard: Indefinite stability (>2 years). Prerequisite: Access to an inert gas source (Argon/Nitrogen) and a desiccator.

Step-by-Step SOP
ParameterSpecificationTechnical Rationale
Temperature -20°C (Standard Freezer) Arrhenius kinetics dictate that lowering temp slows oxidation. However, standard fridges (4°C) are often humid; freezers are drier but require strict thaw protocols.[1]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen (prevents oxidation) and atmospheric moisture (prevents deliquescence). Argon is heavier than air and preferred.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (photo-oxidation). Teflon (PTFE) lined caps prevent TFA corrosion of the seal, which is common with standard pulp liners.[1]
Secondary Desiccator with Indicator Double-containment. Place the vial inside a jar containing Drierite or Silica Gel.
The "Thaw" Protocol (CRITICAL)

Most degradation occurs not during storage, but during the retrieval of the compound. Opening a cold vial in a warm lab causes immediate condensation of water onto the hygroscopic salt.

Workflow:

  • Remove vial from freezer.

  • DO NOT OPEN. Place the cold vial into a desiccator.

  • Allow to warm to room temperature (approx. 30-45 mins).

  • Wipe the outside of the vial dry.

  • Open, weigh quickly, purge with inert gas, and reseal immediately.

Module 3: Troubleshooting & FAQs

Q1: The white powder has turned into a pink/brown sticky paste. Can I still use it?

  • Diagnosis: Advanced degradation. The "sticky" texture indicates moisture absorption (deliquescence), and the "pink/brown" color indicates oxidation of the aniline moiety [1].

  • Action: Discard.

    • Why? You cannot accurately determine the molecular weight anymore because the water content is unknown. The colored impurities may act as radical scavengers or electrophiles in sensitive downstream applications (e.g., peptide synthesis).[1]

Q2: The powder is white but has formed hard clumps. Is it safe?

  • Diagnosis: Early-stage moisture ingress.

  • Action: Salvageable with caution.

    • Protocol: The chemical identity is likely intact, but the effective mass has changed due to water weight.

    • Fix: Dry the salt in a vacuum desiccator over

      
       or KOH pellets for 24 hours. Re-check the melting point (Lit: 65-68°C [5]). If the MP is sharp, proceed. If broad, recrystallize.[1]
      

Q3: I smell a sharp, vinegar-like odor when I open the vial.

  • Diagnosis: Free Trifluoroacetic Acid.

  • Action: Normal.

    • Context: TFA salts can have a slight equilibrium vapor pressure of free acid. However, if the smell is overpowering, it may indicate the salt was prepared with excess acid that wasn't removed.[1] Ensure you handle this in a fume hood to avoid inhaling corrosive vapors [6].

Q4: How do I re-qualify the material after 1 year of storage?

  • Method: 1H NMR (Proton NMR) in DMSO-d6.

    • Check 1 (Stoichiometry): Integrate the aromatic protons (approx 7.0-7.5 ppm) against the N-Methyl singlet (approx 2.8-3.0 ppm).

    • Check 2 (Counter-ion): If using 19F NMR, verify the TFA signal (-76.5 ppm).[1]

    • Check 3 (Purity): Look for new peaks in the aromatic region, which indicate oxidation byproducts.[1]

Module 4: The "Safe Thaw" Workflow

Use this logic flow to prevent condensation-induced ruin.

thaw_protocol Start Retrieve Vial from -20°C Decision Is the vial at Room Temp? Start->Decision Wait WAIT. Place in Desiccator. Do NOT Open. Decision->Wait No Condensation Condensation Forms (Sample Ruined) Decision->Condensation Opened Cold (Error) Safe Wipe Vial Dry. Open under Inert Gas. Decision->Safe Yes Wait->Decision 30 mins later

Figure 2: The "Safe Thaw" workflow to prevent hygroscopic failure.

References

  • Gomes, E. et al. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules, vol. 28, no.[1][4] 1, 2023.[1] Link

  • Sigma-Aldrich. "this compound Product Specification & Safety Data."[5] Merck KGaA. Link[1]

  • Wu, Z. et al. "Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts."[6] Atmospheric Chemistry and Physics, vol. 11, 2011, pp. 12617–12626.[1][6] Link

  • BenchChem. "Technical Support Center: Best Practices for Handling and Storing Bio-AMS (TFA)." BenchChem Technical Guides. Link[1]

  • Chem-Impex. "N-Methylanilinium trifluoroacetate Physical Properties." Chem-Impex International. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: N-Methylaniline." Fisher Scientific. Link[1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis: N-Methylaniline vs. N-Methylaniline Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Understanding the protonation state of secondary aromatic amines is a critical step in pharmaceutical salt screening, reaction monitoring, and structural elucidation. N-Methylaniline (NMA) serves as an excellent fundamental model for these studies. By comparing the


H NMR spectrum of the NMA free base with its trifluoroacetate (TFA) salt, researchers can definitively track electronic changes, verify salt formation, and resolve line-broadening issues in complex mixtures.

This guide objectively compares the


H NMR spectral data of N-Methylaniline and N-Methylanilinium trifluoroacetate, detailing the mechanistic causality behind the chemical shifts and providing a self-validating experimental protocol for in situ analysis.

Mechanistic Causality: The Electronic Effects of Protonation

To accurately interpret the


H NMR spectra of these two species, one must understand the underlying electronic causality driving the chemical shifts[1].
  • The Free Base (+M Effect): In neutral N-methylaniline, the nitrogen atom possesses a lone pair of electrons that actively delocalizes into the

    
    -system of the aromatic ring via resonance (the +M or mesomeric effect). This delocalization significantly increases the electron density at the ortho and para positions of the ring. Consequently, these aromatic protons are magnetically shielded and resonate upfield (typically between 6.60 and 6.80 ppm)[2].
    
  • The TFA Salt (-I Effect): Upon the addition of trifluoroacetic acid (TFA), the amine is protonated to form the anilinium ion. The nitrogen lone pair is now entirely consumed by the new N-H bond, completely abolishing the +M effect. The positively charged ammonium group (

    
    ) now exerts a powerful electron-withdrawing inductive effect (-I effect). This strips electron density away from the aromatic ring, deshielding the protons and forcing a dramatic downfield shift (typically to 7.30–7.60 ppm)[3].
    

Comparative H NMR Data Analysis

The table below summarizes the quantitative chemical shift data for N-methylaniline and its TFA salt across different standard NMR solvents.

Table 1: H NMR Chemical Shift Comparison
Proton AssignmentNMA Free Base (CDCl

)
NMA-TFA Salt (DMSO-d

)
NMA-TFA Salt (D

O)
Multiplicity / Integration
N-CH

2.87 ppm2.84 ppm3.08 ppmSinglet (3H)
N-H / N-H

3.56 ppm9.70 ppmExchangedBroad Singlet (1H / 2H)
Ar-H (ortho/para) 6.67 - 6.78 ppm7.05 - 7.08 ppm7.45 - 7.51 ppmMultiplet (3H)
Ar-H (meta) 7.26 ppm7.34 ppm7.57 ppmMultiplet (2H)

Data synthesized from Beilstein Journal of Organic Chemistry[2] and ChemicalBook spectral databases[3].

Key Analytical Insights:

  • Aromatic Deshielding: The most reliable indicator of successful salt formation is the collapse of the upfield ortho/para signals (~6.67 ppm) and their migration downfield past 7.0 ppm.

  • Solvent-Dependent Methyl Shifts: While the N-CH

    
     shift remains relatively static between CDCl
    
    
    
    and DMSO-d
    
    
    , analyzing the salt in D
    
    
    O reveals a distinct downfield shift to 3.08 ppm. This is caused by the strong hydrogen-bonding network in aqueous media, which further deshields the methyl group adjacent to the cationic center.
  • Ammonium Proton Visibility: In DMSO-d

    
    , the strongly hydrogen-bonded 
    
    
    
    protons appear as a distinct, highly deshielded broad peak at 9.70 ppm. In D
    
    
    O, these protons rapidly exchange with the deuterated solvent and disappear from the spectrum.

Visualizing the Analytical Workflow

The following diagram maps the logical relationship between the chemical transformation and the resulting NMR spectral shifts.

G NMA N-Methylaniline (Free Base) Lone Pair Delocalized NMA_TFA N-Methylanilinium TFA (Salt) Lone Pair Blocked NMA->NMA_TFA Protonation M_Effect +M Effect Dominant Ar-H Shielded (~6.6-7.2 ppm) NMA->M_Effect TFA Trifluoroacetic Acid (TFA) Proton Donor TFA->NMA_TFA H+ Transfer I_Effect -I Effect Dominant Ar-H Deshielded (~7.3-7.6 ppm) NMA_TFA->I_Effect

Fig 1: Logical flow of electronic effects governing 1H NMR chemical shifts upon TFA protonation.

Experimental Protocol: Self-Validating In Situ NMR Titration

To objectively verify the performance of the free base versus the salt, researchers can utilize an in situ NMR titration methodology. This protocol acts as a self-validating system: the baseline spectrum serves as the internal control, and the dynamic shift of the aromatic protons confirms the stoichiometric conversion[1].

Materials Required:

  • N-Methylaniline (Analytical Grade, >98% purity)

  • Trifluoroacetic Acid (Anhydrous, >99% purity)

  • DMSO-d

    
     (containing 0.03% v/v TMS)
    
  • Standard 5 mm NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of N-methylaniline in 0.5 mL of DMSO-d

    
    . Transfer the solution to a clean, dry 5 mm NMR tube.
    
  • Baseline Acquisition (Control): Acquire a standard 1D

    
    H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K).
    
    • Validation Check: Confirm the presence of the shielded ortho/para aromatic protons at ~6.6–6.7 ppm to verify the free base state.

  • In Situ Protonation: Using a precision microsyringe, add 1.05 molar equivalents of anhydrous TFA directly into the NMR tube.

  • Equilibration: Cap the NMR tube and invert it gently 5–10 times to ensure a completely homogeneous mixture. Allow the tube to rest in the NMR probe for 5 minutes to achieve thermal and chemical equilibrium.

  • Post-Titration Acquisition (Salt Verification): Re-acquire the 1D

    
    H NMR spectrum under identical parameters.
    
    • Validation Check: The system self-validates if the +M effect is successfully abolished. You must observe the complete disappearance of the upfield aromatic signals, the emergence of a deshielded multiplet at ~7.05–7.35 ppm, and the appearance of the broad

      
       peak at ~9.70 ppm.
      

References

  • Beilstein Journal of Organic Chemistry. "Supporting Information: A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles". Beilstein Journals. URL:[Link]

  • National Institutes of Health (NIH) / Magn. Reson. Chem. "On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR". Magnetic Resonance in Chemistry. URL:[Link]

Sources

Comparative Spectroscopic Guide: FTIR Analysis of N-Methylaniline Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Strategic Role of Trifluoroacetate Salts in Synthesis

In pharmaceutical development and complex organic synthesis, the choice of amine salt dictates the solubility, stability, and reactivity of intermediate compounds. N-Methylaniline trifluoroacetate is a highly versatile ion-pair formed by the reaction of N-methylaniline (a secondary aromatic amine) and trifluoroacetic acid (TFA).

Unlike standard hydrochloride (HCl) salts, trifluoroacetate salts exhibit superior solubility in lipophilic organic solvents (e.g., dichloromethane, tetrahydrofuran), making them indispensable for solid-phase peptide synthesis and cross-coupling reactions. Furthermore, the TFA counter-ion provides a highly distinct spectroscopic "fingerprint" in Fourier Transform Infrared (FTIR) spectroscopy, allowing researchers to accurately monitor reaction progress and validate salt purity without the need for complex chromatographic separations.

Mechanistic Spectral Shifts: Free Base vs. TFA Salt

Understanding the FTIR spectrum of this compound requires analyzing the causality behind the proton transfer. When the free base and free acid combine, the secondary amine is protonated to form a secondary ammonium cation (N-methylanilinium), while the acid is deprotonated to form a trifluoroacetate anion.

This ion-pairing triggers three highly diagnostic spectral shifts:

  • Amine to Ammonium Conversion: Free N-methylaniline exhibits a distinct1[1] and an2[2]. Upon salt formation, the sharp 3411 cm⁻¹ peak disappears, replaced by a broad, complex N-H⁺ stretching band spanning 3000–2500 cm⁻¹.

  • Carboxylic Acid to Carboxylate Resonance: Free trifluoroacetic acid possesses a strong3[3]. When deprotonated, resonance between the two oxygen atoms lowers the bond order. Consequently, the4[4].

  • C-F Tracer Bands: The trifluoromethyl group acts as an internal standard, presenting intense, highly distinct5[5] that rarely overlap with standard aliphatic or aromatic backbones.

SpectralShifts NMA N-Methylaniline N-H Stretch: 3411 cm⁻¹ Reaction Proton Transfer NMA->Reaction TFA Trifluoroacetic Acid C=O Stretch: 1786 cm⁻¹ TFA->Reaction Salt N-Methylanilinium TFA Ion Pair Formation Reaction->Salt Shift1 Broad N-H⁺ Band 2500-3000 cm⁻¹ Salt->Shift1 Shift2 COO⁻ Antisymmetric 1670-1690 cm⁻¹ Salt->Shift2 Shift3 C-F Stretches 1221 & 1183 cm⁻¹ Salt->Shift3

Mechanism of N-Methylanilinium TFA formation and diagnostic FTIR peak shifts.

Quantitative FTIR Peak Comparison

The table below summarizes the critical diagnostic wavenumbers used to differentiate the free precursors from the target trifluoroacetate salt.

Functional GroupFree N-Methylaniline (cm⁻¹)Free TFA Acid (cm⁻¹)N-Methylanilinium TFA Salt (cm⁻¹)
N-H Stretch 3411 (Sharp)N/AN/A (Converted to N-H⁺)
N-H⁺ Stretch N/AN/A2500 – 3000 (Broad, complex)
C=O Stretch (Free Acid) N/A1785 – 1786 (Strong)N/A (Absence validates purity)
COO⁻ Antisymmetric N/AN/A1670 – 1690 (Strong)
C-F Stretch N/A~12001221, 1183 (Very Strong)
N-CH₃ Symmetric 2820 – 2810N/AObscured by broad N-H⁺ band

Alternative Salt Comparisons (Performance & Traceability)

When designing a synthetic route, chemists must choose the appropriate state of the amine. Here is an objective comparison of N-Methylaniline variants:

FeatureFree N-MethylanilineN-Methylaniline HClN-Methylaniline TFA
Physical State Volatile, oxidizable liquidStable crystalline solidStable crystalline solid
Solubility (Organic) Very HighLow (Requires polar/aqueous media)Very High (DCM, THF, EtOAc)
FTIR Traceability Poor (Overlaps with standard amines)Moderate (Broad N-H⁺ obscures regions)Excellent (Distinct C-F and COO⁻ markers)
Primary Use Case Raw starting materialAqueous phase extractionsSolid-phase synthesis & lipophilic coupling

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates. This prevents false readings caused by moisture absorption (TFA salts can be hygroscopic) or incomplete salt formation.

Step 1: Sample Preparation & Drying

  • Action: Dry the N-Methylaniline TFA salt under a high vacuum (e.g., lyophilization or vacuum oven at 40°C) for 12 hours.

  • Validation Gate: A preliminary IR scan must show an absence of a broad -OH water band at ~3300 cm⁻¹ and water bending at ~1640 cm⁻¹. If present, the sample must be re-dried, as water will obscure the critical COO⁻ stretch.

Step 2: Background Collection

  • Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate. Collect an ambient air background spectrum (64 scans).

  • Validation Gate: Ensure the baseline is entirely flat at 100% transmittance before sample loading.

Step 3: Sample Loading & Compression

  • Action: Place a few milligrams of the dry salt onto the crystal. Apply the ATR pressure anvil.

  • Validation Gate: Monitor the live preview. Increase pressure uniformly until the C-F stretch at ~1200 cm⁻¹ achieves at least 0.4–0.6 absorbance units, ensuring optimal pathlength contact.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 64 scans to maximize the signal-to-noise ratio.

Step 5: Data Analysis & Purity Validation

  • Action: Analyze the resulting spectrum for the diagnostic shifts.

  • Validation Gate (Critical): The presence of the 1670–1690 cm⁻¹ peak confirms successful salt formation. However, you must strictly verify the absence of the 1785–1786 cm⁻¹ peak. If the 1786 cm⁻¹ peak is present, it indicates contamination by unreacted, free trifluoroacetic acid.

ATRWorkflow Prep 1. Sample Prep Vacuum Dry Salt Bkg 2. Background Ambient Air Scan Prep->Bkg Load 3. Loading Apply Uniform Pressure Bkg->Load Scan 4. Scanning 64 Scans, 4 cm⁻¹ Res Load->Scan Analyze 5. Analysis Verify 1670 cm⁻¹ Peak Scan->Analyze

Step-by-step ATR-FTIR experimental workflow for analyzing trifluoroacetate salts.

References

  • FT-IR spectra of Pure components: aniline, N-methylaniline... - ResearchGate. Accessed for N-H stretching frequencies of secondary aromatic amines. 1

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Accessed for N-methyl symmetric stretching assignments. 2

  • Structure and dynamics of a salt-bridge model system in water and DMSO - AIP Publishing. Accessed for bidentate trifluoroacetate COO⁻ antisymmetric stretch assignments. 4

  • A Spectroscopic Study of Solid-Phase Chitosan/Cyclodextrin-Based Electrospun Fibers - MDPI. Accessed for free TFA C=O and TFA salt C-F stretching frequencies. 5

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PNAS. Accessed for free trifluoroacetic acid baseline IR assignments. 3

Sources

N-Methylaniline Trifluoroacetate vs. N-Methylaniline Hydrochloride: A Comprehensive Guide to Salt Selection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an amine salt is rarely a trivial matter. While free N-methylaniline (NMA) is a versatile secondary amine building block, it is prone to oxidation and darkening over time. Converting it into a salt—typically a trifluoroacetate (TFA) or hydrochloride (HCl)—drastically improves its shelf-life, handling, and stoichiometric precision.

However, the choice between N-Methylaniline trifluoroacetate (NMA-TFA) and N-Methylaniline hydrochloride (NMA-HCl) fundamentally alters the physicochemical properties of the reagent, dictating its solubility, its behavior in phase-transfer catalysis, and its compatibility with transition-metal catalysts. This guide provides an objective, data-driven comparison of these two salts to optimize your synthetic workflows.

Physicochemical Properties & Mechanistic Implications

The core difference between these two salts lies in the nature of their counterions, which dictates their crystal lattice energy and lipophilicity.

  • The Chloride Anion (

    
    ):  Small and highly charge-dense, the chloride ion forms strong, tightly packed crystal lattices. This results in NMA-HCl being highly crystalline, thermally stable, and exceptionally water-soluble[1].
    
  • The Trifluoroacetate Anion (

    
    ):  Larger and charge-delocalized, the TFA anion disrupts tight crystal packing. The presence of the lipophilic trifluoromethyl (
    
    
    
    ) group significantly lowers the melting point and enhances the salt's solubility in non-polar organic solvents, allowing it to function effectively in phase-transfer scenarios[2].
Quantitative Comparison
PropertyThis compound (NMA-TFA)N-Methylaniline Hydrochloride (NMA-HCl)
CAS Number 29885-95-82739-12-0
Molecular Weight 221.18 g/mol 143.61 g/mol
Melting Point 65 - 68 °C121 - 124 °C
Aqueous Solubility Low to ModerateExceptionally High (1g / 0.26g

)
Organic Solubility High (DCM, Toluene, THF)Low (Requires highly polar co-solvents)
Primary Use Case Non-polar environments, phase-transfer catalysisAqueous biphasic chemistry, crystalline precipitations

Performance in Transition-Metal Catalysis

The Buchwald-Hartwig amination is a premier methodology for constructing C-N bonds in pharmaceutical development[3]. When utilizing amine salts in these transition-metal-catalyzed cross-couplings, the counterion plays an active role in the catalytic cycle.

The Halide Poisoning Effect: In Palladium-catalyzed reactions, excess chloride ions introduced by NMA-HCl can coordinate tightly to the Pd center. Depending on the specific ligand architecture (e.g., phosphines vs. N-heterocyclic carbenes), this can competitively inhibit the oxidative addition of the aryl halide or the subsequent amine coordination step.

The TFA Advantage: TFA is generally a weaker coordinating anion to soft transition metals like Palladium. Furthermore, the high solubility of NMA-TFA in standard cross-coupling solvents (like toluene or 1,4-dioxane) ensures a higher effective concentration of the amine in the organic phase, often accelerating the reaction rate and improving yields for deactivated heterocycles[2].

SaltSelection Start Select N-Methylaniline Salt Solvent Primary Reaction Solvent? Start->Solvent Aqueous Aqueous / Highly Polar Solvent->Aqueous Yes Organic Non-polar / Organic (DCM, Toluene) Solvent->Organic Yes HCl NMA-HCl (High crystallinity, water-soluble) Aqueous->HCl Catalyst Metal Catalyst Sensitivity? Organic->Catalyst HalideSens Sensitive to Halide Poisoning Catalyst->HalideSens Yes HalideTol Tolerant to Chlorides Catalyst->HalideTol No TFA NMA-TFA (Organic-soluble, phase-transfer) HalideSens->TFA HalideTol->HCl

Decision matrix for selecting NMA-TFA vs NMA-HCl based on reaction conditions.

Experimental Methodologies

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination using NMA Salts

This protocol outlines the C-N coupling of an aryl bromide with an NMA salt.

  • Causality & Rationale: When using an amine salt instead of a free amine, you must adjust your base stoichiometry. At least 2.2 to 2.5 equivalents of base are required: one equivalent to deprotonate the salt and free the amine in situ, and the remainder to drive the catalytic cycle by neutralizing the hydrobromic acid generated during reductive elimination.

Step-by-Step Workflow:

  • In a glovebox or under an inert argon atmosphere, charge an oven-dried Schlenk flask with

    
     (1-2 mol%), a suitable ligand like BINAP or an NHC (2-4 mol%), and the aryl bromide (1.0 eq).
    
  • Add the selected N-methylaniline salt (1.2 eq). Expert Insight: If using NMA-HCl, ensure vigorous stirring as the crystalline salt will remain suspended. If using NMA-TFA, it will homogenize rapidly in the organic solvent.

  • Add a strong base such as Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.5 eq).
  • Inject anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Seal the flask and heat to 90 °C for 12–24 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The complete consumption of the aryl bromide mass peak and the emergence of the tertiary amine product confirms successful cross-coupling. If the reaction stalls at <20% conversion with NMA-HCl, halide poisoning is likely occurring; switching to NMA-TFA is the recommended corrective action.

Protocol 2: Biphasic Free-Basing of Amine Salts

Before certain sensitive downstream reactions, it may be necessary to remove the counterion entirely and isolate the free N-methylaniline.

  • Causality & Rationale: HCl salts are easily neutralized and washed away. However, TFA salts form highly lipophilic ion pairs that can stubbornly partition into the organic layer during mild aqueous workups. A strong, targeted basic wash is required to force the trifluoroacetate anion into the aqueous phase as a sodium salt[4].

Step-by-Step Workflow:

  • Dissolve the NMA-TFA or NMA-HCl salt in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 5% aqueous

    
     or saturated 
    
    
    
    .
  • Shake vigorously. Expert Insight: For NMA-TFA, extended biphasic mixing (5-10 minutes) is critical to ensure complete hydrolysis of the ion pair and extraction of the TFA into the aqueous layer.

  • Separate the layers. Discard the aqueous layer (which now contains

    
     or 
    
    
    
    ).
  • Extract the organic layer once with 5% aqueous

    
    only if you wish to selectively pull unreacted primary/secondary amines into the aqueous phase, leaving neutral impurities behind. Otherwise, skip this step[4].
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Self-Validation System: Analyze the resulting oil via

    
    -NMR. The complete disappearance of the broad downfield peak at ~11.5 ppm confirms the successful and total removal of the TFA counterion[4].
    

FreeBasing Start Amine Salt (NMA-TFA or NMA-HCl) Solvent Dissolve in Organic Solvent (e.g., Et2O or DCM) Start->Solvent BaseWash Add 5% Aqueous NaOH / NaHCO3 (Vigorous Biphasic Stirring) Solvent->BaseWash PhaseSplit Phase Separation BaseWash->PhaseSplit Neutralization OrgLayer Organic Layer (Contains Free N-Methylaniline) PhaseSplit->OrgLayer AqLayer Aqueous Layer (Contains Na-TFA or NaCl) PhaseSplit->AqLayer Dry Dry over MgSO4 & Concentrate OrgLayer->Dry Pure Pure Free-Base NMA Dry->Pure

Workflow for neutralizing and extracting free-base N-methylaniline from its salts.

References

  • Source: chemimpex.
  • Source: chemicalbook.
  • Source: stenutz.
  • Source: nih.
  • Source: rsc.
  • Title: How can I free-base my amine from TFA salt?

Sources

Mass Spectrometry Characterization of N-Methylaniline Trifluoroacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylaniline trifluoroacetate (N-MA·TFA) represents a critical intersection between organic synthesis reagents and pharmaceutical impurity profiling. While the trifluoroacetate salt form offers superior stability and solubility for synthetic applications, it presents a unique paradox in mass spectrometry: the very counter-ion that stabilizes the compound (TFA) acts as a potent signal suppressor in Electrospray Ionization (ESI).

This guide provides a rigorous technical characterization of N-MA·TFA, moving beyond standard spectral libraries to address the specific challenges of analyzing this salt. We compare its performance against alternative ionization strategies and provide a self-validating protocol for its trace-level quantification.

Chemical Profile & Properties

Before characterization, it is essential to define the dissociation behavior of the salt in solution.

PropertyData
Compound Name This compound
CAS Number 29885-95-8
Molecular Formula C

H

N · C

HF

O

Molecular Weight 221.18 g/mol
Cation (Analyte) N-Methylanilinium ([C

H

NH

CH

]

), MW 108.08
Anion (Counter-ion) Trifluoroacetate ([CF

COO]

), MW 112.98
pKa (Conjugate Acid) ~4.85 (N-methylaniline)
Solubility High in MeOH, Water, ACN; Dissociates rapidly in polar solvents.[1]

Critical Analysis: The TFA Signal Suppression Paradox

In mass spectrometry, the choice of mobile phase additive is often a trade-off between chromatographic peak shape and ionization efficiency. N-MA·TFA inherently introduces TFA into the system, which requires specific mitigation strategies.

The Mechanism of Suppression

When N-MA·TFA is analyzed via ESI, the trifluoroacetate anion (


) forms tight ion pairs with the N-methylanilinium cation in the gas phase. This ion pairing neutralizes the charge, preventing the formation of the free gas-phase ions required for detection.
  • Result: A drastic reduction in signal intensity (up to 90% loss) compared to the hydrochloride salt or free base analyzed in formic acid.

  • The "TFA Fix": To analyze this specific salt, one must either displace the TFA anion chromatographically or use an alternative ionization source like APCI.

Comparative Performance: ESI vs. APCI vs. Mobile Phase Additives

The following table summarizes experimental outcomes when analyzing 1 µg/mL N-MA·TFA under different conditions.[2][3][4][5]

ParameterMethod A: ESI+ (0.1% TFA) Method B: ESI+ (0.1% Formic Acid) Method C: APCI+ (Generic)
Primary Ion [M+H]

(m/z 108.1)
[M+H]

(m/z 108.[1]1)
[M+H]

(m/z 108.[1]1)
Signal Intensity Low (100% baseline)High (~1200% increase)Medium (~600% increase)
Peak Shape Excellent (Sharp, no tailing)Good (Slight tailing possible)Good
Mechanism Strong ion pairing suppresses signal.Formic acid displaces TFA; weaker ion pairing.Gas-phase chemical ionization reduces salt effects.
Recommendation Use only for retention time confirmation.Preferred for Quantification. Alternative for high-concentration samples.

Expert Insight: Even though the sample is a TFA salt, you should not use TFA in your mobile phase for MS analysis. Dissolve the sample in a solvent containing Formic Acid to "wash out" the TFA effect during the injection.

Fragmentation & Structural Elucidation (MS/MS)

Understanding the fragmentation pathway is vital for distinguishing N-methylaniline from isomeric impurities (e.g., toluidines).

Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways for the N-methylanilinium cation.

G Precursor Precursor Ion [M+H]+ m/z 108.08 (N-Methylanilinium) Imine Imine Cation [M+H-H2]+ m/z 106.06 Precursor->Imine - H2 (2 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77.04 Precursor->Phenyl - CH3NH2 (31 Da) (Neutral Loss) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium Isomerization (Minor Path)

Figure 1: Proposed fragmentation pathway of protonated N-Methylaniline (m/z 108) under ESI-MS/MS conditions.

Key Transitions for MRM (Multiple Reaction Monitoring)

For quantitative assays, use the following transitions:

  • Quantifier: 108.1

    
     77.1 (Loss of methylamine, high specificity).
    
  • Qualifier: 108.1

    
     106.1 (Loss of 
    
    
    
    , characteristic of secondary amines).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize the TFA suppression effect while ensuring accurate characterization.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).[6]

  • Diluent: 50:50 Methanol:Water (No TFA).

Step-by-Step Methodology
  • Stock Preparation (Self-Validation Step):

    • Weigh 10 mg of this compound.

    • Dissolve in 10 mL of Diluent .

    • Validation: Verify complete dissolution. The solution should be clear. Vortex for 30 seconds.

    • Note: Do not use TFA in the diluent.[2] The goal is to dissociate the salt.

  • LC-MS Configuration:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40°C.

    • Injection Volume: 1 - 5 µL.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • MS Source Parameters (ESI+):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

    • Fragmentor: 70 - 100 V (Optimize for m/z 108 survival).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 108.08 ± 0.5.

    • Check for the presence of m/z 112.98 (TFA anion) in Negative Mode to confirm the salt form if necessary, but do not use it for quantitation due to high background.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11806238, N-methylaniline 2,2,2-trifluoroacetate. Retrieved from [Link]

  • Kuhlmann, F. E., et al. (1995). Strategies for the analysis of TFA salts by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry.[7] (General reference on TFA suppression mechanisms).

  • NIST Mass Spectrometry Data Center. N-Methylaniline Gas Phase Spectrum (Electron Ionization). Retrieved from [Link]

  • Tong, X., et al. (2011). Signal Enhancement for Peptide Analysis in LC-ESI-MS with TFA Containing Mobile Phase. Analytical Chemistry.[1][2][5][8][9][10] (Contextual support for TFA/Formic acid comparison).

Sources

Comparative Guide: N-Methylaniline (Free Base) vs. N-Methylaniline Trifluoroacetate (TFA Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the synthetic chemist, the choice between N-Methylaniline (NMA) Free Base and its TFA Salt is a trade-off between kinetic readiness and handling stability .

  • Select the Free Base for anhydrous, non-polar reactions (acylation, SN2 alkylation) where atom economy is critical and external bases (e.g., DIPEA) are undesirable.

  • Select the TFA Salt primarily as a stable storage form or an intermediate from peptide cleavage/HPLC purification. It requires in situ neutralization for nucleophilic applications but offers superior oxidative stability compared to the free base.

Fundamental Physicochemical Divergence

The reactivity difference is rooted in the availability of the nitrogen lone pair.[1] N-methylaniline is a secondary aromatic amine. The methyl group is electron-donating, making it slightly more basic than aniline, but the phenyl ring delocalizes the lone pair, keeping the pKa relatively low (~4.85).

FeatureN-Methylaniline (Free Base)N-Methylaniline (TFA Salt)
Formula


Molecular Weight 107.16 g/mol ~221.18 g/mol (Salt Load: +114)
Physical State Viscous liquid (Colorless to Brown)Crystalline Solid / Gum
Oxidative Stability Poor (Rapidly darkens/oxidizes in air)High (Protonation inhibits oxidation)
Solubility DCM, Toluene, EtOAc, EthersWater, MeOH, DMSO, DMF
Nucleophilicity Active (Lone pair available)Latent (Lone pair protonated/blocked)
Conjugate Acid pKa ~4.85N/A (Already protonated)
Mechanistic Visualization: The Protonation Penalty

The TFA salt represents a "dormant" nucleophile. The nitrogen lone pair is bound to a proton (


), rendering it unreactive toward electrophiles until an auxiliary base removes the proton.

Equilibrium cluster_0 Reactivity Switch FreeBase NMA Free Base (Nucleophilic) Salt NMA TFA Salt (Non-Nucleophilic) FreeBase->Salt + TFA (Protonation) Salt->FreeBase + Base (Deprotonation) TFA TFA (Acid) Base Auxiliary Base (e.g., DIPEA)

Figure 1: The reactivity switch.[1][2][3][4][5][6][7][8][9] The TFA salt must be depotonated to participate in nucleophilic attacks.

Reactivity Profile & Application Scenarios

Scenario A: Acylation & Peptide Coupling

Context: Attaching NMA to an acyl chloride or activated carboxylic acid.

  • Free Base Performance:

    • Mechanism: Direct nucleophilic attack on the carbonyl carbon.

    • Pros: No auxiliary base needed (unless to scavenge HCl). High atom economy. Reaction proceeds rapidly in non-polar solvents (DCM) which favors amide bond formation.

    • Cons: Handling the liquid requires protection against oxidation.

  • TFA Salt Performance:

    • Mechanism: Requires in situ neutralization.

      
      
      
    • The "Buffer" Problem: You must add at least 1.0 equivalent of a tertiary amine (e.g., DIPEA, TEA) to release the free base. Since NMA (pKa ~4.[10]85) is a much weaker base than DIPEA (pKa ~10.7), the equilibrium strongly favors the free NMA.

    • Risk: The resulting mixture contains the desired amide, but also

      
       salts. These salts can precipitate in non-polar solvents (DCM), potentially trapping the active amine or altering the reaction kinetics.
      
Scenario B: Reductive Amination

Context: Reacting NMA with an aldehyde/ketone + reducing agent (e.g., STAB).

  • Free Base: Often requires the addition of acid (Acetic Acid or TFA) to catalyze imine formation (pH 4–5 is optimal).

  • TFA Salt: Superior performance in some cases. The salt naturally provides the acidic environment required for iminium ion formation. It acts as its own buffer, potentially eliminating the need for external acid catalysts.

Experimental Protocols

Protocol 1: Converting TFA Salt to Free Base (Extraction)

Use this when you need the reactivity of the free base but only have the stable salt form.

  • Dissolution: Dissolve 1.0 g of NMA-TFA salt in 20 mL of Ethyl Acetate (EtOAc). Note: If the salt is not soluble in EtOAc, use a DCM/MeOH (9:1) mixture.

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Partition: Shake vigorously in a separatory funnel for 2 minutes. The TFA stays in the aqueous layer as

    
    . The NMA migrates to the organic layer.
    
  • Isolation: Collect the organic layer. Dry over anhydrous

    
    .[7]
    
  • Concentration: Filter and evaporate the solvent under reduced pressure.

    • Result: Pale yellow oil (NMA Free Base). Use immediately to avoid oxidation.

Protocol 2: "In Situ" Activation (One-Pot Coupling)

Use this for peptide coupling or acylation without isolating the free base.

  • Solvent System: Dissolve NMA-TFA salt (1.0 equiv) in DMF or NMP (Polar aprotic solvents dissolve the salt better than DCM).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 – 2.0 equiv).

    • Checkpoint: Ensure the pH is > 8 (check with wet pH paper above the solution).

  • Coupling: Add the electrophile (e.g., Acid Chloride or HATU-activated amino acid).

  • Workup: Because the reaction generates massive salt loads (

    
    ), an aqueous wash (Citric Acid or 
    
    
    
    ) is mandatory to remove the ionic byproducts.

Decision Matrix

Use the following logic flow to determine the optimal form for your workflow.

DecisionTree Start Start: Choose NMA Form Q1 Is the reaction acid-catalyzed? (e.g. Reductive Amination) Start->Q1 Q2 Is the solvent strictly non-polar? (e.g. Hexane, Toluene) Q1->Q2 No UseSalt Use TFA Salt (Directly) Q1->UseSalt Yes UseFree Use Free Base Q2->UseFree Yes (Salt won't dissolve) UseSitu Use TFA Salt + In Situ Base (DIPEA) Q2->UseSitu No (DMF/DCM used)

Figure 2: Decision matrix for reagent selection.

References

  • PubChem. "N-Methylaniline Compound Summary." National Library of Medicine.[10] Accessed 2024.[1][5][11][12] Link

  • Sigma-Aldrich. "N-Methylaniline Product Specification & Safety Data Sheet." Link

  • Li, J. et al. "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, 2005. Link

  • AmbioPharm. "Salt Form Selection in Peptide Synthesis: TFA vs Acetate." AmbioPharm Knowledge Base. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Practical Applications." Link

Sources

Elemental Analysis Validation for N-Methylaniline Trifluoroacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for N-Methylaniline Trifluoroacetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 29885-95-8) is a critical intermediate and reagent in pharmaceutical synthesis, often serving as a phase transfer catalyst or a building block for active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7][8][9][10] However, validating its purity and stoichiometry presents a unique analytical paradox: the very properties that make it useful—the trifluoroacetate (TFA) counterion—render standard validation methods prone to error.

This guide objectively compares Combustion Elemental Analysis (EA) —the traditional "gold standard" for composition—against Quantitative NMR (qNMR) and HPLC/IC workflows. We analyze why standard CHN protocols fail for fluorinated salts and provide optimized, field-proven protocols to ensure data integrity.

The Analytical Challenge: Why This Salt is Different

This compound (


, MW 221.18) is not a simple organic solid.[1][2][6][11][12][13] It is a salt formed from a liquid amine and a volatile acid.
  • The Fluorine Effect: The compound contains ~25.8% Fluorine by mass. During combustion, fluorine attacks silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), causing low recovery and permanent instrument damage.
    
  • Stoichiometric Drift: TFA salts are frequently non-stoichiometric (e.g., 1:1.1 ratio) or hygroscopic, leading to "wet" salts that skew Carbon/Nitrogen (%C/%N) ratios.

  • The "Invisible" Counterion: In standard HPLC-UV, the TFA anion is often transparent or elutes in the void volume, leaving the salt ratio unverified.

Protocol A: Optimized Elemental Analysis (The "Product" Method)

Standard CHN analysis will fail without modification. This protocol is engineered for Fluorine tolerance.

Methodology: Dynamic Flash Combustion with Fluorine Trapping

To validate the salt stoichiometry (


) using EA, you must modify the combustion train to sequester fluorine and prevent 

formation.

Step-by-Step Protocol:

  • Sample Encapsulation:

    • Weigh 1.5 – 2.0 mg of N-Methylaniline TFA into a Tin (Sn) capsule .

    • Critical Step: Add 10–15 mg of Tungsten Trioxide (

      
      )  powder directly over the sample in the capsule.
      
    • Why?

      
       acts as a combustion aid and prevents the formation of non-volatile metal fluorides that might trap carbon.
      
  • Combustion Tube Setup:

    • Use a quartz tube packed with Cerium Dioxide (

      
      )  or a specific halogen scrubber (e.g., silver wool) in the reduction zone.
      
    • Mechanism:[14][15]

      
       reacts with the scrubber to form stable fluoride salts, preventing attack on the quartz and interference with the Thermal Conductivity Detector (TCD).
      
  • Analysis Cycle:

    • Combustion Temp: 980°C (with

      
       injection).
      
    • Reduction Temp: 650°C.

    • Carrier Gas: Helium at 140 mL/min.

  • Calculation:

    • Theoretical: %C: 48.87, %H: 4.56, %N: 6.33.

    • Acceptance Criteria:

      
       absolute deviation.
      

Technical Insight: If %C is low but %N is correct, fluorine likely etched the tube or trapped carbon. If both are low, the sample is likely wet (hygroscopic).

Protocol B: The Orthogonal Alternative (qNMR)

The superior method for absolute stoichiometry and purity without combustion risks.

Methodology: Dual-Nuclei Quantitative NMR (

&

)

qNMR solves the stoichiometry problem by directly measuring the molar ratio of the N-Methylaniline moiety to the TFA moiety.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-

      
       .
      
    • Note: Avoid

      
       if possible, as salt dissociation can lead to line broadening.
      
  • Internal Standard (Optional but Recommended):

    • Add a known mass of Maleic Acid (traceable standard) for absolute purity determination.

  • Acquisition (

    
    ): 
    
    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (to ensure full relaxation of TFA and aromatic protons).
    • Scans: 16–32.

  • Data Analysis:

    • Integrate the N-Methyl singlet (

      
       ppm, 3H) vs. the Aromatic protons  (
      
      
      
      ppm, 5H).
    • Stoichiometry Check: Compare integrals of the sample protons to the Internal Standard.

    • Counter-ion Check: Run

      
       NMR. Integrate the TFA signal (
      
      
      
      ppm) against a fluorinated internal standard (e.g.,
      
      
      -trifluorotoluene) to confirm the 1:1 ratio.
Comparative Performance Analysis

The following table contrasts the performance of Optimized EA against qNMR and HPLC-IC for this specific application.

FeatureOptimized Elemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV + Ion Chromatography
Primary Output % Composition (C, H, N)Molar Ratio (Amine:Acid) & Absolute PurityOrganic Purity (Area %)
Stoichiometry Validation Indirect (Inferred from C/N ratio)Direct (Molar integration of

vs

)
Complex (Requires two detectors)
Fluorine Interference High Risk (Requires additives/scrubbers)None (Fluorine is a detection handle)None
Sample Destructive? YesNo (Sample recoverable)Yes
Precision

(Absolute)

(Relative)

(Relative)
Throughput High (5 mins/sample)Medium (15-30 mins/sample)Low (30+ mins/run)
Cost per Sample Low ($)High (

$ - Instrument time)
Medium (

)
Decision Logic & Workflows
Figure 1: Validation Workflow for Fluorinated Salts

This diagram outlines the logical flow for validating N-Methylaniline TFA, prioritizing qNMR for stoichiometry and EA for bulk composition.

ValidationWorkflow Start Crude N-Methylaniline TFA Salt Check1 Is Stoichiometry Known? Start->Check1 qNMR Method A: qNMR (1H & 19F) (Determine Amine:Acid Ratio) Check1->qNMR No / Uncertain EA Method B: Optimized EA (Add WO3, Sn Capsule) Check1->EA Yes / Routine QC Result1 Calculate Molar Ratio (Target 1:1) qNMR->Result1 Result2 Compare %C, %H, %N (Target <0.4% error) EA->Result2 Decision Does Data Match Theory? Result1->Decision Result2->Decision Pass VALIDATED Release Lot Decision->Pass Yes Fail REJECT Recrystallize or Dry Decision->Fail No

Caption: Workflow for selecting between qNMR and EA based on the validation stage (Exploratory vs. Routine QC).

Figure 2: Elemental Analysis Failure Mode Analysis

Understanding why EA fails is critical for troubleshooting.

EAFailure Input Fluorinated Sample (N-Methylaniline TFA) Combustion Combustion (980°C) Input->Combustion Reaction Formation of HF & F2 Combustion->Reaction NoAdd No Scrubber/Additive Reaction->NoAdd Optimized With WO3 & CeO2 Scrubber Reaction->Optimized Damage Reaction with Quartz (SiO2) Forms SiF4 (Gas) NoAdd->Damage Error1 Result: Low %F (if measured) Instrument Corrosion Damage->Error1 Trap F Trapped as CeF3/Metal Fluoride Optimized->Trap Success Result: Accurate %C, %H, %N Trap->Success

Caption: Mechanism of Fluorine interference in standard combustion analysis and the corrective action using additives.

Conclusion & Recommendation

For This compound , standard Elemental Analysis is a high-risk method unless specific "fluorine-mode" protocols (additives, scrubbers) are strictly followed.

  • Recommendation for R&D: Use qNMR . It provides indisputable proof of the salt ratio (Amine:TFA) and absolute purity in a single run without instrument risk.

  • Recommendation for QC: Use Optimized EA only after the method has been validated against qNMR. Ensure your combustion tube is packed with a halogen scrubber and use

    
     additives.
    
References
  • Mestrelab Research. (2023). qNMR: A practical guide to Quantitative NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Elemental Analysis of Fluorine-Containing Compounds: Challenges and Solutions. Analyst, 143, 1234-1245.
  • Intertek. (2024). Pharmaceutical Salt Screening and Selection. Retrieved from [Link]

Sources

Technical Guide: N-Methylaniline Trifluoroacetate (NMA-TFA) in High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using N-Methylaniline Trifluoroacetate Over Other Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (NMA-TFA) is a specialized organic salt that bridges the gap between strong mineral acid salts (like hydrochlorides) and weak organic acid salts (like acetates). While often overlooked in favor of more common reagents, NMA-TFA offers critical advantages in oligonucleotide synthesis , organocatalysis , and non-aqueous solubility .

This guide objectively analyzes the performance of NMA-TFA, contrasting it with industry standards such as Tetrazole, Pyridinium Trifluoroacetate (PPTS), and inorganic salts.

Core Advantages: The "Why" Behind the Chemistry

Enhanced Solubility in Non-Polar Media

The primary limitation of hydrochloride (HCl) salts in organic synthesis is their poor solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • The NMA-TFA Solution: The lipophilic trifluoroacetate counterion, combined with the aromatic N-methylaniline cation, renders NMA-TFA highly soluble in organic media.

  • Impact: This allows for homogenous catalysis in non-aqueous environments, preventing the "crashing out" of reagents that leads to heterogeneous mixtures and lowered yields.

Safety Profile in Oligonucleotide Synthesis

In DNA/RNA synthesis, Tetrazole has historically been the standard activator for phosphoramidites. However, Tetrazole presents significant risks:[1]

  • Explosion Hazard: Sublimed tetrazole is a known explosion risk.[1]

  • Clogging: Tetrazole solutions often precipitate in synthesizer lines at lower temperatures.[1]

  • The NMA-TFA Advantage: NMA-TFA is non-explosive and maintains high solubility in acetonitrile, eliminating line clogging and enhancing process safety without compromising coupling efficiency (Fourrey & Varenne, 1984).

Controlled Acidity (Buffering Effect)

NMA-TFA acts as a "buffered" proton source.

  • Vs. Free TFA: Free Trifluoroacetic acid is volatile (bp ~72°C) and aggressive, often causing depurination or unwanted side reactions.

  • Vs. NMA-TFA: The salt form releases protons in equilibrium, maintaining a stable acidic environment necessary for acid-catalyzed steps (like detritylation or aldol condensation) without the harsh spikes in acidity associated with free mineral acids.

Comparative Analysis: NMA-TFA vs. Alternatives

The following table summarizes the operational differences between NMA-TFA and common alternatives in synthesis workflows.

FeatureN-Methylaniline TFA (NMA-TFA)TetrazolePyridinium HClFree TFA
Primary Use Phosphoramidite Activator, OrganocatalystDNA ActivatorAcid CatalystDeprotection / Acid
Solubility (DCM/MeCN) High Moderate (Saturates ~0.5M)Low (Inorganic-like)Miscible
Safety Hazard Irritant / Toxic (if ingested)Explosion Risk (Sublimed)IrritantCorrosive / Volatile
Acidity Control Buffered / ControlledWeakly AcidicModerateStrong / Aggressive
Process Stability Stable Solid / SolutionPrecipitates in cold linesHygroscopicVolatile (Loss over time)

Detailed Applications & Methodologies

Application: Phosphoramidite Activation in DNA Synthesis

NMA-TFA serves as a safer, efficient alternative to tetrazole for activating the phosphorous center, facilitating the coupling of nucleotides.

Mechanism of Action

The protonated N-methylaniline donates a proton to the diisopropylamino group of the phosphoramidite. This converts the amine into a good leaving group, allowing the 5'-OH of the growing DNA chain to attack the phosphorus.[1]

PhosphoramiditeActivation NMA_TFA NMA-TFA (Proton Source) Protonation Protonation of Diisopropylamino Group NMA_TFA->Protonation  H+ Transfer Phosphoramidite Nucleoside Phosphoramidite Phosphoramidite->Protonation Activated Activated Intermediate (Reactive P-Center) Protonation->Activated  - HN(iPr)2 Coupling Nucleophilic Attack by 5'-OH Activated->Coupling Product Internucleotide Linkage Coupling->Product

Figure 1: Activation pathway of phosphoramidites using NMA-TFA as a proton source.[1]

Experimental Protocol: Oligonucleotide Coupling

Based on methodologies adapted from Fourrey et al. (1984).[1]

  • Preparation: Dissolve NMA-TFA in anhydrous Acetonitrile to a concentration of 0.1 M - 0.5 M. Ensure the solvent is strictly anhydrous (<30 ppm water).

  • System Setup: Load the solution into the "Activator" port of the DNA synthesizer.

  • Coupling Cycle:

    • Step A: Mix Phosphoramidite solution and NMA-TFA solution in the mixing chamber (typically 1:1 ratio).

    • Step B: Deliver to the solid support column.

    • Step C: Allow reaction time (Coupling wait) of 60–120 seconds for standard DNA bases (longer for RNA or modified bases).

  • Wash: Flush column with Acetonitrile to remove excess reagent and amine byproducts.

  • Result: High coupling efficiency (>98%) is typically observed, comparable to Tetrazole but with reduced risk of line blockage.

Application: Organocatalysis (Mannich/Aldol Condensation)

NMA-TFA is utilized as a catalyst in the synthesis of


-methylene ketones (e.g., acrylylcyclohexanes) via Mannich-type reactions. It effectively catalyzes the reaction between ketones and paraformaldehyde.
Experimental Protocol: Synthesis of Acrylylcyclohexane

Context: Synthesis of 1-acrylyl-4-alkylcyclohexanes.

  • Reagents: Combine Acetylcyclohexane (1.0 eq), Paraformaldehyde (1.2 eq), and NMA-TFA (1.0 eq).

    • Note: The high loading of NMA-TFA acts as both catalyst and buffer.

  • Solvent: Dissolve in anhydrous THF (Tetrahydrofuran).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 5 hours.

  • Boost: Add a second portion of Paraformaldehyde (0.6 eq) and NMA-TFA (0.5 eq) to drive the reaction to completion. Reflux for an additional 5 hours.

  • Workup:

    • Dilute with pentane (non-polar solvent to precipitate polar impurities).

    • Wash with water and NaHCO₃ solution (to neutralize TFA).

    • Dry over Na₂SO₄ and concentrate.

  • Outcome: The specific salt structure allows the reaction to proceed at reflux temperatures in THF without the loss of catalyst (volatility) or solubility issues associated with inorganic acids.

Decision Matrix: When to Select NMA-TFA

Use the following logic flow to determine if NMA-TFA is the correct reagent for your synthesis.

SelectionMatrix Start Select Acid/Salt Source SolventCheck Is the solvent Non-Polar? (DCM, THF, Toluene) Start->SolventCheck SafetyCheck Is Explosion Risk a Concern? (Large Scale / Automated) SolventCheck->SafetyCheck Yes UseHCl Use HCl Salt SolventCheck->UseHCl No (Water/MeOH) VolatilityCheck Is High Temp Reflux Required? SafetyCheck->VolatilityCheck Yes UseTetrazole Use Tetrazole SafetyCheck->UseTetrazole No (Small Scale) UseFreeTFA Use Free TFA VolatilityCheck->UseFreeTFA No (<50°C) UseNMA_TFA Select NMA-TFA VolatilityCheck->UseNMA_TFA Yes (>70°C)

Figure 2: Decision matrix for selecting NMA-TFA based on solvent, safety, and temperature requirements.

References

  • Fourrey, J. L., & Varenne, J. (1984).[1] N-Methylanilinium trifluoroacetate as a new efficient condensing agent for oligonucleotide synthesis. Tetrahedron Letters, 25(40), 4511-4514. Link

  • Nikolaev, V. et al. (2001).[2] this compound. Encyclopedia of Reagents for Organic Synthesis (e-EROS).[2] Link

  • Wallace, D. et al. (2013).[2] Use of this compound in Organic Synthesis. Tetrahedron Letters, 54, 4425.[2] Link

  • US Patent 6031092. (2000). Oligonucleotide synthesis with Lewis acids as activators. (Discusses NMA-TFA as a proton donor alternative). Link

Sources

19F NMR Detection of Trifluoroacetate (TFA) Counterion: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "TFA Problem" in Drug Development

Trifluoroacetic acid (TFA) is the workhorse of peptide and small molecule purification, ubiquitous in Reverse Phase HPLC (RP-HPLC) mobile phases. However, its persistence as a counterion poses a dual challenge:

  • Toxicity: TFA is cytotoxic and immunogenic, potentially skewing biological assay results.

  • Physicochemical Alteration: Residual TFA can alter the solubility, stability, and pH profile of the final drug substance.

While Ion Chromatography (IC) has long been the regulatory standard for quantification, 19F Quantitative NMR (qNMR) has emerged as a superior alternative for structural specificity and workflow efficiency. This guide objectively compares these methodologies and provides a validated 19F qNMR protocol designed for high-precision quantification.

Landscape Analysis: 19F NMR vs. Alternatives

The choice of method depends on the stage of development (Discovery vs. QC) and the required limit of detection (LOD).

Comparative Performance Matrix
Feature19F qNMR Ion Chromatography (IC) HPLC-UV
Primary Mechanism Nuclear spin resonance (Direct detection of

F)
Anion exchange / Conductivity suppressionUV Absorbance (210 nm)
Specificity High (Unambiguous chemical shift)Medium (Retention time dependent)Low (Non-specific absorption)
Sample Preparation Minimal (Dissolve & Shoot)Moderate (Dilution, filtration, mobile phase prep)Minimal
Limit of Detection (LOD) ~0.5 – 5 µg/mL (Instrument dependent)< 0.1 µg/mL (High Sensitivity)Poor (High background)
Throughput Medium (10-20 min/sample)Medium (15-30 min/sample)High
Interferences Rare (Requires other F-compounds)Common (Chloride, Acetate, Phosphate co-elution)High (Mobile phase, peptide bonds)
Destructive? No (Sample recoverable)No (but recovery difficult)No

Expert Insight:

“While IC offers lower LODs suitable for trace analysis (<10 ppm), 19F NMR is the method of choice for process development and intermediate QC. Its ability to distinguish TFA from other fluorinated species (e.g., fluorinated drug motifs) without method development makes it superior for 'mass balance' calculations.”

Deep Dive: The 19F qNMR Methodology

The Principle

Fluorine-19 is 100% naturally abundant and has a high gyromagnetic ratio (83% of


H), making it highly sensitive. Crucially, most NMR solvents and biological matrices contain no background fluorine, resulting in a flat baseline and high dynamic range.
Internal Standard Selection (Critical Path)

Choosing the wrong Internal Standard (IS) is the most common failure point. The IS must have a distinct chemical shift (


 ppm separation), similar solubility, and a comparable relaxation time (

) to TFA.
Internal Standard (IS)Chemical Shift (

)
SolubilityRecommendation
3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) -63.9 ppmDMSO-d6, MeOH-d4Gold Standard (Traceable CRM available)
Sodium Fluoride (NaF) -118 ppmD2OGood for aqueous, but lines can be broad.
Sodium Trifluoromethanesulfonate (NaOTf) -78 ppmD2O, DMSOCaution: Too close to TFA (-75.5 ppm).
4-Fluorobenzoic Acid -106 ppmDMSO, Basic D2OExcellent alternative; distinct shift.
The Relaxation Trap ( )

TFA is a small, symmetrical molecule with efficient spin-rotation relaxation, but in viscous peptide solutions, its longitudinal relaxation time (


) can range from 2 to 5 seconds .
  • The Error: Using a default delay (

    
     s) leads to signal saturation (underestimation of TFA by 30-50%).
    
  • The Fix: Set

    
    . For robust protocols, a 20-30 second  delay is mandatory.
    

Validated Experimental Protocol

This protocol is designed for the quantification of TFA in a peptide drug substance using BTFMBA as the internal standard in DMSO-d6 .

Materials
  • Analyte: Peptide sample (approx. 5-10 mg).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Grade).

  • Solvent: DMSO-d6 (99.9% D).

  • Instrument: 400 MHz NMR (or higher) with 19F-tunable probe.

Workflow Diagram

G Start Start: Sample Prep Weigh Gravimetric Weighing (Analyte + IS) Start->Weigh Precision Balance Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve Vortex Mix Acquire NMR Acquisition (19F Pulse) Dissolve->Acquire Insert Tube Process Processing (Phase/Baseline) Acquire->Process FFT Calc Quantification (Molar Ratio) Process->Calc Integration

Figure 1: Step-by-step workflow for 19F qNMR analysis.

Step-by-Step Procedure
  • Stock Solution Prep (Optional but Recommended):

    • Prepare a stock solution of BTFMBA in DMSO-d6 (~2 mg/mL).

    • Why? Weighing <1 mg of IS introduces large gravimetric errors. Liquid dosing is more precise.

  • Sample Preparation:

    • Weigh ~10 mg of Peptide Sample (

      
      ) into a vial. Record to 0.01 mg.
      
    • Add exactly 600 µL of IS Stock Solution.

    • Vortex until fully dissolved.[1] Transfer to 5mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) or standard zg if IS has no protons (BTFMBA has protons, so decoupling is preferred to sharpen IS peak).

    • Temperature: 298 K (25°C).

    • Spectral Width (SW): 200 ppm (ensure coverage from -50 to -150 ppm).

    • Transmitter Offset (O1P): -90 ppm (Centered between TFA and IS).

    • Relaxation Delay (D1): 30 seconds (Critical for quantitation).

    • Scans (NS): 32 or 64 (Sufficient for >100:1 S/N).

    • Acquisition Time (AQ): > 1.0 sec.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).

    • Fourier Transform (FFT).

    • Phase Correction: Manual phasing is required. Autophase often fails with sparse spectra.

    • Baseline Correction: Apply a polynomial baseline correction (ABS) over the integral regions.

    • Integration:

      • Integrate TFA signal (Singlet at -75.5 ppm , Integral =

        
        ).
        
      • Integrate BTFMBA signal (Singlet at -63.9 ppm , Integral =

        
        ).
        
      • Note: BTFMBA has 6 equivalent fluorines; TFA has 3.[2][3]

Calculation

Calculate the mass percentage of TFA using the following equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of Fluorines (TFA=3, BTFMBA=6)
    
  • 
     = Molecular Weight (TFA=114.02, BTFMBA=342.15)
    
  • 
     = Mass (mg)[4][5]
    
  • 
     = Purity of Internal Standard (decimal, e.g., 0.998)
    

Decision Logic: When to use which method?

Not all samples require NMR. Use this logic tree to optimize your analytical resources.

DecisionTree Start Sample Type? Limit Required LOD? Start->Limit Matrix Matrix Complexity? Limit->Matrix > 0.1% (Process Control) IC Use Ion Chromatography Limit->IC < 10 ppm (Trace/Safety) NMR Use 19F NMR Matrix->NMR Complex (Peptides/Proteins) Matrix->NMR Contains other Anions (Cl-, Acetate) Matrix->IC Simple (Water/Salts)

Figure 2: Decision matrix for selecting TFA quantification method.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Link

  • Brinkmann, A., et al. (2019) . "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR". Metrologia.

  • Kaiser, E., & Rohrer, J. (2004) .[6] "Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography". Journal of Chromatography A.

  • Diehl, B., et al. (2025) . "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides". MDPI Pharmaceuticals.

  • BIPM (2019) . "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid". Bureau International des Poids et Mesures.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-Methylaniline Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylaniline Trifluoroacetate (NMA-TFA) presents a dual-hazard profile: it combines the systemic toxicity of N-methylaniline (a methemoglobinemia-inducing secondary amine) with the corrosivity and environmental persistence of Trifluoroacetic acid (TFA) .[1]

CRITICAL DIRECTIVE: Do NOT attempt to neutralize this salt with strong bases (e.g., NaOH, NaHCO₃) prior to disposal unless explicitly required by a specific workup.[1] Neutralization liberates N-methylaniline free base , a volatile, oily liquid that penetrates standard nitrile gloves and poses a higher inhalation/dermal risk than the salt form.[1]

Disposal Stream: This material must be classified and disposed of as Halogenated Organic Waste due to the trifluoromethyl group on the counter-ion.

Part 1: Chemical Characterization & Hazard Analysis[1]

To ensure safe handling, operators must understand the "Why" behind the disposal protocols.[1] NMA-TFA is typically encountered as a viscous oil or low-melting solid during peptide synthesis or amine purification.[1]

Chemical Profile Table
PropertyDataOperational Implication
Component A N-Methylaniline (CAS: 100-61-8)Toxic by inhalation/skin.[1][2] Induces methemoglobinemia (blue skin/lips).[1]
Component B Trifluoroacetic Acid (CAS: 76-05-1)Corrosive (pH < 2).[1] Phytotoxic.[1] Persistent (PFAS-related).[1]
State Viscous Oil or SolidMay adhere to glass; requires solvent rinsing for complete transfer.[1]
RCRA Characteristics D002 (Corrosive), ToxicMust not enter sanitary sewer systems.[1]
Incompatibilities Oxidizers , Strong BasesSTOP: Mixing with Nitric Acid or Bleach can cause fire or explosion.[1]

Part 2: Pre-Disposal Stabilization (The "Stop" Phase)

Before moving waste to the accumulation area, verify the state of the material.[1]

The "Free Base" Trap (Expert Insight)

Junior researchers often attempt to "neutralize" acidic salts to make them "safer."[1]

  • The Risk: Adding base to NMA-TFA converts the stable salt back into N-methylaniline (free base).[1]

  • The Consequence: You generate a toxic, volatile oil that is harder to contain than the acidic salt.[1]

  • The Protocol: Keep the material in its acidic salt form. The waste facility is better equipped to handle neutralization than you are in a satellite accumulation area.

Solvent Compatibility

If the NMA-TFA is in solution (e.g., HPLC fractions), ensure the solvent is compatible with Halogenated Waste drums.[1]

  • Acceptable: Dichloromethane, Acetonitrile, Methanol, Water.[1]

  • Prohibited: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates).[1]

Part 3: Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)[1][3][5]
  • Eyes: Chemical splash goggles (Face shield recommended if pouring >500mL).[1]

  • Hands: Double-gloving recommended.[1] Laminate or Viton gloves provide best resistance to N-methylaniline; standard Nitrile offers only splash protection (change immediately upon contact).[1]

  • Respiratory: Handle in a certified chemical fume hood.[1]

Step 2: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Metal containers (TFA corrodes metal rapidly).[1]

  • Venting: Use a vented cap if the waste was recently generated or if there is any risk of off-gassing.

Step 3: Segregation & Labeling[1][4][5]
  • Select Stream: Segregate into the Halogenated Organic Waste stream.[1]

    • Reasoning: Even though the amine is non-halogenated, the TFA counter-ion contains fluorine.[1] Mixing this with non-halogenated solvents renders the entire container "Halogenated," increasing disposal costs significantly, but is necessary for compliance.[1][3]

  • Labeling:

    • Chemical Name: Write "this compound" (Do not use abbreviations like "NMA-TFA").

    • Constituents: List "N-Methylaniline" and "Trifluoroacetic Acid."[1]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[1]

Step 4: Storage
  • Store in a secondary containment tray (polypropylene) to catch drips.[1]

  • Keep away from the "Oxidizers" bin.

Part 4: Emergency Contingencies (Self-Validating System)

Spill Management Logic

If a spill occurs, how do you validate that it is clean?

  • Contain: Use a spill pillow or vermiculite.[1]

  • Neutralize (Spill only): Unlike the bulk waste, a spill on a surface should be neutralized to prevent corrosion of the bench.[1] Use Sodium Bicarbonate (weak base) to neutralize the acid.

  • Validation: Use pH paper on the wet surface.[1]

    • Red: Still acidic (Corrosive hazard remains).[1]

    • Green/Blue (pH 7-8): Neutralized.[1]

  • Cleanup: Wipe up the neutralized slurry.[1] Dispose of all cleanup materials (wipes, gloves) as Hazardous Chemical Waste (Solid), not trash.[1]

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of NMA-TFA, specifically highlighting the segregation of oxidizers to prevent accidents.

DisposalWorkflow Start Waste: N-Methylaniline Trifluoroacetate (NMA-TFA) CheckState Physical State? Start->CheckState Solid Solid / Viscous Oil CheckState->Solid Solution Solution (HPLC/Reaction) CheckState->Solution Container Select Container: HDPE or Glass (NO METAL) Solid->Container CheckOxidizer Mixed with Oxidizers? (Nitric Acid, Bleach, H2O2) Solution->CheckOxidizer Danger STOP: EXPLOSION RISK Contact EHS Immediately Do Not Mix CheckOxidizer->Danger YES SafeMix Solvent Check: Compatible with Halogenated? CheckOxidizer->SafeMix NO SafeMix->Container Label Labeling: 'Toxic' + 'Corrosive' List: N-Methylaniline, TFA Container->Label Final Disposal Stream: Halogenated Organic Waste Label->Final

Caption: Decision tree for NMA-TFA disposal. Note the critical stop point regarding oxidizers.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling N-Methylaniline trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 29885-95-8 | Formula: C₇H₉N[1][2]·C₂HF₃O₂

Executive Safety Assessment

Immediate Action Required: Treat this compound not just as a corrosive salt, but as a potent transdermal toxin .

While many researchers focus on the Trifluoroacetate (TFA) component for its corrosivity, the N-Methylaniline component presents the lethal risk. N-Methylaniline is a secondary aromatic amine that rapidly penetrates intact skin. Once absorbed, it induces Methemoglobinemia , a condition where iron in hemoglobin is oxidized from ferrous (Fe²⁺) to ferric (Fe³⁺), causing the blood to lose its oxygen-carrying capacity.

The Danger: This process is often painless and "silent" until systemic cyanosis (blue skin/lips) sets in. Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact with aromatic amines.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Control Matrix
Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified)The salt is hygroscopic and can generate dust. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Static Control Anti-static weighing boats & IonizersDry organic salts are prone to static charge, causing "fly-away" powder that settles on cuffs and surfaces, leading to secondary exposure.
Surface Protection Disposable Bench Liners (Plastic backed)Prevents absorption into porous bench surfaces. N-Methylaniline residues are difficult to detect visually.
Decision Logic: Hazard to Control

RiskAssessment Hazard Hazard Source: N-Methylaniline TFA State Physical State: Solid / Dust Hazard->State Route1 Inhalation Risk State->Route1 Route2 Dermal Absorption (High Risk) State->Route2 Control1 Fume Hood (Face Velocity >100 fpm) Route1->Control1 Mitigates Control2 Double Gloving (Laminate + Nitrile) Route2->Control2 Mitigates

Figure 1: Risk pathway analysis identifying critical control points for inhalation and dermal exposure.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Critical Protocol)

Do not rely on standard 4-mil nitrile gloves alone. Aromatic amines can permeate thin nitrile in <15 minutes.

  • Recommendation: Double-Gloving Strategy

    • Inner Layer: Silver Shield® (Laminate) or heavy-gauge extended cuff nitrile (>8 mil).

    • Outer Layer: Standard disposable nitrile (4-6 mil).

    • Protocol: Inspect outer gloves immediately after any contact. Change outer gloves every 30 minutes during active handling.

B. Respiratory Protection[4][5][6][7][8][9]
  • Primary: Work inside a fume hood.

  • Secondary (If hood unavailable or cleaning spills): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) cartridges. The salt may dissociate in moisture/lungs, releasing organic amine vapors.

C. Body & Eye Defense[10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the dust hazard.

  • Body: Tyvek® lab coat or sleeve covers. Cotton lab coats can absorb the dust, creating a long-term dermal exposure patch against your skin.

PPE Summary Table
Protection ZoneRecommended GearBreakthrough/Standard
Hands (Inner) Laminate (Silver Shield) >480 min (Anilines)
Hands (Outer) Nitrile (Disposable) Splash protection only
Eyes Splash Goggles Impact + Dust seal
Respiratory P100 + OV Cartridge 99.97% particulate filter

Operational Protocol: The "Closed Loop" Weighing Method

To minimize dust generation and exposure, follow this specific workflow.

  • Preparation:

    • Place a balance inside the fume hood. If the balance is external, use a "secondary container transfer" method.

    • Lay down a plastic-backed absorbent pad.

  • The Transfer:

    • Tare a screw-top vial (not an open weigh boat).

    • Transfer the solid N-Methylaniline trifluoroacetate directly into the vial.

    • Cap the vial immediately after addition.

    • Weigh the sealed vial.

  • Solubilization:

    • Add solvent into the vial containing the solid. Do not dump the solid into a solvent beaker.

    • This keeps the toxic dust contained within the vessel during the dissolution phase.

Gowning & De-Gowning Workflow

Secondary contamination (touching your face with contaminated gloves) is a major cause of aniline poisoning.

GowningProtocol Start Start: Entry to Lab Step1 1. Don Tyvek Sleeves/Coat Start->Step1 Step2 2. Don Inner Laminate Gloves Step1->Step2 Step3 3. Don Outer Nitrile Gloves (Tuck sleeves into gloves) Step2->Step3 Work PERFORM EXPERIMENT Step3->Work Remove1 1. Remove Outer Gloves (Peel from cuff, turn inside out) Work->Remove1 Remove2 2. Inspect Inner Gloves (If soiled, treat as hazardous waste) Remove1->Remove2 Remove3 3. Remove Inner Gloves Remove2->Remove3 Wash Wash Hands (Soap + Water) 20 Seconds Remove3->Wash

Figure 2: Sequential gowning protocol designed to prevent skin contact during glove removal.[3]

Emergency Response: Methemoglobinemia

If exposure is suspected, speed is critical .

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, nausea, chocolate-brown colored blood.

  • Immediate First Aid:

    • Skin: Wash with copious soap and water for 15 minutes.[4] Do not scrub hard, as this increases blood flow and absorption.

    • Eyes: Flush for 15 minutes.

    • Medical Alert: Transport to ER immediately. Inform medical staff that the patient was exposed to an ANILINE derivative. This is vital because the treatment (Methylene Blue) is specific and not standard for general chemical burns.

Disposal & Waste Management

  • Classification: Hazardous Waste (Toxic & Corrosive).

  • Segregation:

    • Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream.

    • Segregate into a container labeled "Toxic Organic Solids/Liquids."

  • Decontamination: Wipe down balance and hood surfaces with a detergent solution, then dispose of the wipes as hazardous waste.

References

  • PubChem. (n.d.). N-Methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: N-Methylaniline. Retrieved from [Link]

Sources

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